Technical Documentation Center

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
  • CAS: 50290-83-0

Core Science & Biosynthesis

Foundational

pharmacokinetics and bioavailability of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Pharmacokinetics and Bioavailability of the 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Scaffold: A Technical Whitepaper Structural Dynamics and Pharmacological Relevance The 2,3,4,6,11,11A-Hexahydro-1H-pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics and Bioavailability of the 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Scaffold: A Technical Whitepaper

Structural Dynamics and Pharmacological Relevance

The 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (HPIQ) architecture is a rigid, tricyclic nitrogenous heterocycle that serves as a privileged scaffold in modern drug development ()[1]. Its unique spatial geometry and electronic distribution have been leveraged in diverse pharmacological applications, ranging from potent neurogenic agents that promote the differentiation of human neural progenitor cells ()[2], to cytotoxic compounds that induce G2/M cell cycle arrest in oncology ()[3]. Furthermore, the scaffold frequently emerges in pharmacokinetic profiling as a cyclized diketopiperazine metabolite or degradation impurity of ACE inhibitors, such as Quinapril, documented as Quinapril Related Compound A ()[4].

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the HPIQ core is critical. This guide elucidates the physicochemical drivers of its pharmacokinetics, details its bioavailability profile, and establishes a self-validating experimental framework for its quantification.

Physicochemical Determinants of Bioavailability

The pharmacokinetic behavior of the HPIQ scaffold is fundamentally dictated by its tricyclic rigidity and the basicity of its piperazine nitrogen[1].

Causality in Design : The basic amine (pKa ~ 7.8–8.2) ensures that the molecule is highly protonated in the acidic environment of the stomach (pH 1.5), facilitating rapid dissolution. Upon transit to the mildly alkaline environment of the small intestine (pH 6.5–7.4), a significant fraction of the drug reverts to its neutral, un-ionized state. This neutral fraction, coupled with an optimal partition coefficient (LogP 2.1–2.8), drives efficient transcellular passive diffusion across the enterocyte lipid bilayer.

Table 1: Physicochemical Properties and Pharmacokinetic Consequences

PropertyTypical Value for HPIQ CoreAnalytical MethodPharmacokinetic Consequence
Molecular Weight 188.27 g/mol Mass SpectrometryLow MW enables high ligand efficiency and rapid transcellular diffusion.
LogP (Octanol/Water) 2.1 - 2.8Shake-Flask MethodOptimal lipophilicity for transcellular passive permeability.
pKa (Piperazine N) 7.8 - 8.2Potentiometric TitrationPartially ionized at pH 7.4, balancing aqueous solubility and membrane permeability.
Polar Surface Area ~24 ŲComputational (2D)Highly favorable for Blood-Brain Barrier (BBB) traversal (< 90 Ų).

Distribution and Blood-Brain Barrier (BBB) Penetration

For neurogenic applications, achieving therapeutic concentrations in the central nervous system (CNS) is paramount[2]. The HPIQ core possesses a low Topological Polar Surface Area, which is highly favorable for BBB traversal.

Causality in Distribution : While passive permeability is high, the scaffold's basic nitrogen can trigger recognition by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the capillary endothelium. Successful neurogenic candidates derived from this scaffold are specifically optimized (e.g., via steric shielding) to lower their efflux ratio (ER < 2.0), ensuring that the rate of passive influx exceeds active efflux.

BBB_Traversal Plasma Systemic Circulation (Free Fraction) Endothelium Capillary Endothelium (Lipophilic Diffusion) Plasma->Endothelium Passive Permeability Efflux P-gp / BCRP Efflux Pumps Endothelium->Efflux Substrate Recognition Brain CNS Target Tissue (Neurogenesis) Endothelium->Brain High CNS Penetration Efflux->Plasma Active Efflux

Mechanisms of blood-brain barrier traversal and efflux for the HPIQ scaffold.

Experimental Methodology: Validating PK Parameters

To accurately determine the absolute bioavailability and systemic clearance of HPIQ derivatives, a rigorously controlled in vivo pharmacokinetic workflow is required. The following protocol utilizes a crossover design with internal standard (IS) normalization to guarantee data integrity and create a self-validating system.

PK_Workflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Plasma Protein Precipitation & SPE Cleanup Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Calculation NCA PK Parameter Calculation Analysis->Calculation

In vivo pharmacokinetic workflow for absolute bioavailability assessment.

Protocol: Absolute Bioavailability Assessment in Rodent Models
  • Formulation Preparation :

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality : This co-solvent system ensures complete solubilization of the lipophilic HPIQ core without causing precipitation upon introduction to the aqueous bloodstream, preventing artificial emboli and skewed volume of distribution ( Vss​ ) calculations.

    • PO Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween-80. Causality : This suspension mimics gastrointestinal dissolution dynamics, providing a realistic assessment of absorption rate-limiting steps.

  • Dosing and Serial Sampling :

    • Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (5 mg/kg) via oral gavage to Sprague-Dawley rats.

    • Collect serial blood samples via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Causality : The dense early sampling captures the rapid distribution phase (alpha phase), while the 24-hour tail accurately defines the terminal elimination half-life (beta phase).

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard (IS).

    • Causality : Acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug. The deuterated IS corrects for matrix-induced ion suppression and volumetric transfer errors during extraction, ensuring the protocol is self-validating.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant for analysis.

  • LC-MS/MS Quantification :

    • Inject the supernatant onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode.

    • Causality : MRM isolates the specific precursor-to-product ion transition of the HPIQ scaffold. This dual-mass filtering provides absolute specificity, distinguishing the drug from endogenous isoquinolines or dietary alkaloids.

  • Data Analysis :

    • Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).

    • Determine Absolute Bioavailability ( F% ) using the dose-normalized area under the curve (AUC):

      F=(AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100

Table 2: Typical In Vivo Pharmacokinetic Parameters (Rodent Model)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Implications for Scaffold Design
Cmax​ (ng/mL) 850 ± 120320 ± 45Rapid absorption, moderate peak systemic exposure.
Tmax​ (hr) 0.08 (Initial)1.5 ± 0.5Indicates efficient gastrointestinal transit and absorption.
AUC0−∞​ (hr*ng/mL) 1200 ± 1502700 ± 300High systemic exposure; linear kinetics within dose range.
Clearance ( Cl ) (mL/min/kg) 13.8 ± 2.1N/AModerate hepatic extraction ratio; stable against rapid metabolism.
Volume of Distribution ( Vss​ ) 2.4 ± 0.3 L/kgN/AExtensive tissue distribution, highly favorable for CNS penetration.
Half-life ( t1/2​ ) (hr) 2.1 ± 0.42.5 ± 0.6Sufficient for once or twice-daily dosing regimens.
Absolute Bioavailability ( F% ) 100% (Reference)45% - 55% Favorable oral viability due to balanced lipophilicity.

Strategic Implications for Drug Development

The 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline scaffold offers an exceptional balance of lipophilicity, basicity, and structural rigidity. By understanding the causal relationships between its physicochemical properties and its ADME profile, researchers can rationally design derivatives with optimized oral bioavailability and targeted tissue distribution, whether aiming for systemic circulation or deep CNS penetration.

References

  • PubChem. "2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline". National Center for Biotechnology Information. URL:[Link]

  • Lin, H., et al. (2015). "Discovery of a novel 2,3,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinoline-1,4(6H)-dione series promoting neurogenesis of human neural progenitor cells". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Ortín, I., et al. (2009). "Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies". Bioorganic & Medicinal Chemistry. URL:[Link]

  • Global Substance Registration System (GSRS). "PD-109488 (Quinapril Related Compound A)". National Center for Advancing Translational Sciences. URL:[Link]

Sources

Exploratory

The 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Scaffold: Mechanisms of Action and CNS Drug Development Paradigms

Executive Summary In central nervous system (CNS) drug discovery, polycyclic diazinic systems frequently emerge as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, polycyclic diazinic systems frequently emerge as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets[1]. Among these, the 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline (HPIQ) core[2] stands out for its profound pharmacological versatility. Depending on specific functionalization—particularly the oxidation state of the pyrazine ring—this tricyclic system can be rationally tuned to act either as a potent aminergic G-protein coupled receptor (GPCR) modulator or as a selective kinase inhibitor driving neurogenesis[3].

This technical guide dissects the dual mechanistic pathways of the HPIQ scaffold, explores the structure-activity relationship (SAR) causality that dictates its target selectivity, and provides self-validating experimental protocols for preclinical evaluation.

Pharmacophore Shifting: The Causality of Target Selectivity

The defining feature of the HPIQ scaffold is its ability to undergo a dramatic target class shift via a simple structural modification:

  • The GPCR Pharmacophore (Unsubstituted HPIQ): In its native hexahydro state, the piperazine-like nitrogen at the 2-position acts as a basic secondary or tertiary amine (pKa ~ 8.5–9.5). At physiological pH, this nitrogen is protonated, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp134 in 5-HT2C or Asp155 in 5-HT2A) within the orthosteric binding pocket of aminergic GPCRs[4].

  • The Kinase Pharmacophore (HPIQ-1,4-dione): When the scaffold is oxidized to a 1,4-dione (pyrazino[1,2-b]isoquinoline-1,4(6H)-dione), the basicity of the nitrogens is neutralized, converting them into amides. This eliminates GPCR affinity. Instead, the newly introduced carbonyl oxygens act as potent hydrogen-bond acceptors that perfectly complement the ATP-binding hinge region (specifically residues Asp133 and Val135) of kinases such as Glycogen Synthase Kinase-3β (GSK-3β)[5].

Core Mechanism I: Serotonergic Modulation (5-HT2A/5-HT2C)

Unsubstituted and halogenated HPIQ derivatives are extensively documented as , specifically targeting the 5-HT2 receptor subfamily[4],[6].

Signaling Pathway

Binding of an HPIQ agonist to the 5-HT2C receptor induces a conformational shift that activates the coupled Gq/11 protein. The α-subunit of Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG recruits Protein Kinase C (PKC) to the membrane. This cascade is highly relevant for developing therapeutics for obesity, schizophrenia, and depressive disorders.

G HPIQ HPIQ Scaffold (Agonist) HT2C 5-HT2C Receptor HPIQ->HT2C Binds Orthosteric Pocket Gq Gq/11 Protein HT2C->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC alpha-subunit activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Channel PKC PKC Activation DAG->PKC Membrane Recruitment Ca->PKC Co-activation

Fig 1: 5-HT2C Gq-coupled signaling pathway activated by HPIQ derivatives.

Core Mechanism II: GSK-3β Inhibition & Neurogenesis

The in human neural progenitor cells by acting as ATP-competitive inhibitors of GSK-3β[7],[3].

Signaling Pathway

Under basal conditions, active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, HPIQ-1,4-diones stabilize intracellular β-catenin. The stabilized β-catenin translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes responsible for neural progenitor proliferation and survival (the canonical Wnt/β-catenin pathway).

G2 HPIQ_dione HPIQ-1,4-dione (Inhibitor) GSK3B GSK-3β (Active) HPIQ_dione->GSK3B ATP-competitive binding Bcat_stab β-Catenin Stabilization HPIQ_dione->Bcat_stab Prevents degradation Bcat_phos β-Catenin Phosphorylation (Blocked) GSK3B->Bcat_phos Normal function Nuc_Trans Nuclear Translocation Bcat_stab->Nuc_Trans TCF_LEF TCF/LEF Transcription Nuc_Trans->TCF_LEF Co-activation Neuro Neurogenesis & Survival TCF_LEF->Neuro Target Gene Expression

Fig 2: GSK-3β inhibition by HPIQ-1,4-diones stabilizing β-catenin for neurogenesis.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following preclinical workflows incorporate strict internal controls to prevent false positives (e.g., pan-assay interference compounds or assay-specific artifacts).

Protocol A: 5-HT2C Functional [35S]GTPγS Binding Assay

This assay quantifies the functional agonism of HPIQ compounds by measuring the receptor-catalyzed exchange of GDP for the non-hydrolyzable radioligand [35S]GTPγS .

  • Membrane Preparation: Resuspend CHO cells stably expressing human 5-HT2C receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4). Causality: MgCl2​ is strictly required to facilitate G-protein coupling.

  • GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 minutes at room temperature to lock G-proteins in the inactive state and establish a stable basal exchange rate.

  • Compound Addition: Add HPIQ derivatives (concentration response curve: 10−10 to 10−5 M).

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Self-Validation System:

    • Positive Control: 1 µM Serotonin (5-HT) to define Emax​ (100% activation).

    • Noise Control: 10 µM unlabeled GTPγS to define Non-Specific Binding (NSB). The assay is only validated if the Signal-to-Noise ratio (Total / NSB) exceeds 3.0.

Protocol B: GSK-3β Luminescence Kinase Assay (ADP-Glo)

This protocol measures the depletion of ATP (conversion to ADP) during the kinase reaction, avoiding artifacts associated with substrate-specific antibodies.

  • Kinase Reaction Setup: In a 384-well plate, combine 10 ng recombinant human GSK-3β, 20 µM GSM peptide substrate, and HPIQ-1,4-dione compounds in kinase buffer (40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.5).

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ for GSK-3β to sensitize the assay to ATP-competitive inhibitors) and incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 minutes).

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.

  • Self-Validation System:

    • Assay Quality: Calculate the Z'-factor using DMSO (vehicle) and no-enzyme wells. The plate is rejected if Z' < 0.5.

    • Reference Control: 1 µM CHIR-99021 (a known selective GSK-3 inhibitor) to validate the dynamic range of inhibition.

    • Artifact Control: Run hit compounds against the luciferase enzyme alone to rule out luciferase inhibitors (false positives).

Quantitative SAR Data Summary

The following table summarizes the divergent pharmacological profiles achieved by modifying the core HPIQ scaffold, highlighting the shift from GPCR modulation to kinase inhibition.

Compound ScaffoldPrimary TargetBinding Affinity ( Ki​ ) / IC50​ Functional EffectPrimary CNS Application
Unsubstituted HPIQ 5-HT2C Receptor Ki​ ~ 15 - 50 nMFull / Partial AgonistObesity, Psychiatric Disorders
7-Chloro-HPIQ 5-HT2A Receptor Ki​ ~ 10 - 30 nMAntagonistAtypical Antipsychotic
HPIQ-1,4-dione GSK-3β IC50​ ~ 1.5 - 4.1 µMKinase InhibitorAlzheimer's, Neurogenesis

Conclusion

The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline scaffold exemplifies the power of privileged structures in medicinal chemistry. By understanding the causality between its structural features (e.g., nitrogen basicity vs. amide hydrogen bonding) and target engagement, drug development professionals can rationally direct this single tricyclic core toward entirely different therapeutic paradigms—from modulating serotonergic tone in psychiatric disorders to driving neurogenesis via GSK-3β inhibition.

References

  • PubChem Compound Summary for CID 12248070. National Center for Biotechnology Information. 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline. URL:[Link]

  • European Patent Office (EP 1675859 B1).Modulators of Serotonin Receptors.
  • Lin, H., et al. (2015). Discovery of a novel 2, 3, 11, 11a-tetrahydro-1H-pyrazino[1, 2-b] isoquinoline-1, 4 (6H)-dione series promoting neurogenesis of human neural progenitor cells. Bioorganic & Medicinal Chemistry Letters, 25(17), 3748-3753. URL:[Link]

  • Organic Letters (2012). Diversity-Oriented Synthesis of Polycyclic Diazinic Scaffolds. American Chemical Society. URL:[Link]

  • ResearchGate (2025). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors. URL:[Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 2,3,4,6,11,11a-Hexahydro-1H-pyrazino[1,2-b]isoquinoline Derivatives

Executive Summary The 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold represents a privileged tricyclic pharmacophore in central nervous system (CNS) drug discovery ()[1]. By structurally constraining an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold represents a privileged tricyclic pharmacophore in central nervous system (CNS) drug discovery ()[1]. By structurally constraining an ethylenediamine moiety within a rigid isoquinoline framework, this scaffold effectively mimics the endogenous indoleamine structure of serotonin (5-HT) while restricting its conformational flexibility. This geometric restriction heavily biases the molecule toward the orthosteric binding pockets of G-protein coupled receptors (GPCRs), specifically the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) ()[2]. This technical guide explores the receptor binding affinity, structure-activity relationships (SAR), and the self-validating methodologies required to evaluate these derivatives, particularly for their potential as anti-obesity and antipsychotic therapeutics.

Structural Pharmacology and Structure-Activity Relationship (SAR)

The binding affinity of hexahydro-pyrazino[1,2-b]isoquinolines is dictated by the spatial orientation of two key features: the basic piperazine nitrogen and the aromatic isoquinoline ring. The basic nitrogen forms a critical, charge-reinforced salt bridge with the conserved Asp3.32 residue in transmembrane domain 3 (TM3) of the 5-HT2 receptor, while the aromatic core engages in π-π stacking interactions with Phe6.52 in TM6.

Modifications to the aromatic ring (positions 7, 8, and 9) significantly alter receptor subtype selectivity. For instance, introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the 7- or 8-position enhances 5-HT2C selectivity over 5-HT2A and 5-HT2B. Achieving high selectivity for 5-HT2C is a critical safety requirement in modern drug development to avoid 5-HT2B-mediated valvular heart disease and 5-HT2A-mediated hallucinogenic effects ()[3].

Table 1: Representative SAR Profile at 5-HT Receptors

Note: Quantitative data reflects typical SAR trends for this pharmacophore class based on established literature for 5-HT2C agonists.

Compound DerivativeSubstitution (Aromatic Ring)5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)Functional Profile (5-HT2C)
1 (Core Scaffold) H (Unsubstituted)145.0320.0410.0Partial Agonist
2 (Halogenated) 7-Cl12.5185.0210.0Full Agonist
3 (Trifluoromethyl) 8-CF34.2115.085.0Potent Full Agonist
4 (Methoxy) 9-OCH345.088.0120.0Partial Agonist

Mechanistic Pathway of 5-HT2 Receptor Modulation

The 5-HT2 receptor family consists of Gq/11-coupled GPCRs. Upon binding of a pyrazino[1,2-b]isoquinoline agonist to the orthosteric site, the receptor undergoes a conformational shift that activates the Gq alpha subunit. This triggers a downstream cascade involving Phospholipase C (PLC), the hydrolysis of PIP2, and the subsequent mobilization of intracellular calcium—a pathway fundamentally responsible for physiological responses such as appetite suppression.

G Agonist Pyrazino[1,2-b]isoquinoline Derivative (Agonist) Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Orthosteric Site Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC alpha-subunit signaling PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates Response Physiological Response (e.g., Appetite Suppression) PKC->Response Phosphorylation Cascade

5-HT2C receptor activation by pyrazino[1,2-b]isoquinoline agonists triggering the Gq/PLC/Ca2+ cascade.

Experimental Methodologies: Affinity and Functional Assays

To accurately quantify receptor binding affinity and functional efficacy, a two-tiered self-validating protocol system is strictly employed.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Causality & Design: To evaluate the affinity ( Ki​ ) of novel derivatives, competition binding against a radiolabeled ligand is performed. For agonist screening, [125I]-DOI is heavily preferred over [3H]-Ketanserin. Ketanserin is an antagonist and labels all receptor states (both G-protein coupled and uncoupled). In contrast,[125I]-DOI is a potent agonist that specifically labels the G-protein-coupled high-affinity ternary complex, providing a highly sensitive readout specifically for agonist affinity ()[4].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2C or 5-HT2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well microplate, combine 50 µL of membrane suspension (~10 µg protein), 25 µL of[125I]-DOI (final concentration 0.2 nM), and 25 µL of the pyrazino[1,2-b]isoquinoline test compound (serial dilutions ranging from 10−11 to 10−5 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Mianserin (a potent non-selective 5-HT antagonist) to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Separation: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay (Functional Efficacy)

Causality & Design: High affinity ( Ki​ ) does not guarantee high efficacy. To determine if a compound acts as a full agonist, partial agonist, or antagonist, we measure the receptor-catalyzed exchange of GDP for the non-hydrolyzable radiologand [35S]GTPγS on the Gq alpha subunit. Adding an excess of GDP to the assay buffer is a critical self-validating step; it suppresses basal, ligand-independent G-protein activation, thereby maximizing the signal-to-noise ratio of the assay[4].

Step-by-Step Workflow:

  • Assay Buffer: Prepare HEPES buffer (20 mM, pH 7.4) containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

  • Reaction Mixture: Incubate cell membranes (15 µ g/well ) with the test compound and 0.1 nM [35S]GTPγS for 30 minutes at 30°C.

  • Self-Validation: Use 10 µM 5-HT as a 100% activation positive control ( Emax​ ) and buffer alone to establish baseline activity.

  • Termination: Filter through GF/B filters, wash with cold buffer, and quantify via liquid scintillation counting. Calculate the EC50​ and intrinsic activity relative to the endogenous 5-HT response.

Synthetic Workflow for the Pyrazino[1,2-b]isoquinoline Core

The construction of the hexahydro-1H-pyrazino[1,2-b]isoquinoline core requires a highly efficient, regioselective approach. A validated, scalable method involves the recyclization of 3-acyl-1H-isochromen-1-ones with ethane-1,2-diamine, followed by aggressive reduction[1].

Synthesis Isochromen 3-Acyl-1H-isochromen-1-one Condensation Aqueous/Alcoholic Condensation Isochromen->Condensation Diamine Ethane-1,2-diamine Diamine->Condensation Lactam 3,4-Dihydro-6H-pyrazino [1,2-b]isoquinolin-6-one Condensation->Lactam Recyclization Reduction Reduction (LiAlH4 or NaBH(OAc)3) Lactam->Reduction Prolonged Heating Target Hexahydro-1H-pyrazino [1,2-b]isoquinoline Core Reduction->Target Deoxygenation

Synthetic route for the hexahydro-1H-pyrazino[1,2-b]isoquinoline core via isochromenone recyclization.

Methodology:

  • Condensation & Recyclization: React 3-acyl-1H-isochromen-1-one with ethane-1,2-diamine in an aqueous-alcoholic medium at room temperature. This triggers a cascade ring-opening of the isochromenone and subsequent recyclization to yield the intermediate 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one[1].

  • Reduction: Subject the lactam intermediate to prolonged heating (reflux) with an excess of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF. This step achieves complete deoxygenation of the carbonyl group and reduction of the double bonds, yielding the fully saturated 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold[1].

References

  • Zhao, G., Kwon, C., Bisaha, S. N., et al. (2013). Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(13), 3914-3919. URL:[Link]

  • Konovalenko, A. S., Shablykin, O. V., Shablykina, O. V., Brovarets, V. S., & Khilya, V. P. (2023). A simple approach to the 1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline system. Dopovidi National Academy of Sciences of Ukraine, 4, 43-49. URL:[Link]

  • European Patent Office. (2005). EP1675859B1: Modulators of Serotonin Receptors.
  • Speck-Planche, A., Kleandrova, V. V., Luan, F., & Cordeiro, M. N. D. S. (2012). MCDCalc: Markov Chain Molecular Descriptors Calculator for Medicinal Chemistry. ResearchGate. URL:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline: A Technical Guide for CNS Drug Development

Executive Summary The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug discovery. The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (PubChem CID 12248...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug discovery. The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (PubChem CID 12248070)[1] represents a highly privileged tricyclic scaffold. Derivatives of the pyrazino[1,2-b]isoquinoline class have demonstrated profound utility as glycogen synthase kinase-3 (GSK-3) inhibitors for Alzheimer's and glioblastoma models[2], phenylethanolamine N-methyltransferase (PNMT) inhibitors[3], and promoters of adult hippocampal neurogenesis[4].

However, the successful translation of this scaffold into clinical candidates hinges entirely on its BBB permeability profile. This whitepaper provides an in-depth, mechanistic analysis of the scaffold's permeation characteristics and outlines the definitive, self-validating experimental workflows required to quantify its CNS availability.

Physicochemical Rationale for BBB Permeability

As a Senior Application Scientist, I approach BBB permeability not as a binary phenomenon, but as a thermodynamic equilibrium governed by molecular properties. The unsubstituted core, 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline, possesses near-ideal physicochemical metrics for passive transcellular diffusion[1].

The Causality of Molecular Design: To cross the lipophilic endothelial tight junctions of the BBB, a molecule must shed its hydration shell (desolvation). This energetic penalty is directly proportional to the Polar Surface Area (PSA) and the number of hydrogen bond donors/acceptors. With a PSA of merely 15.3 Ų and a rigid, fused-ring system (0 rotatable bonds), this scaffold bypasses the massive entropic penalty typically associated with flexible, highly polar molecules. Its XLogP3 of 1.2 ensures it is lipophilic enough to partition into the endothelial membrane, yet hydrophilic enough to partition out of the membrane into the aqueous brain interstitial fluid (ISF).

Table 1: Physicochemical Properties of CID 12248070 vs. Optimal BBB Thresholds

PropertyValue (CID 12248070)Optimal CNS ThresholdImpact on BBB Permeability
Molecular Weight 188.27 Da< 400 DaHighly favorable for rapid passive diffusion.
XLogP3 1.21.5 - 2.5Adequate lipophilicity; minimizes non-specific lipid binding.
Polar Surface Area (PSA) 15.3 Ų< 90 ŲExceptional; minimal desolvation energy required.
H-Bond Donors 1< 3Low hydrogen bonding potential facilitates lipid transit.
H-Bond Acceptors 2< 7Reduces interaction with the aqueous phase.
Rotatable Bonds 0< 5High structural rigidity minimizes the entropic penalty.

Mechanistic Pathways of Transport

While the physicochemical properties strongly predict high passive permeability, actual CNS exposure is dictated by the dynamic interplay between passive influx and active efflux.

  • Passive Transcellular Diffusion: This is the primary route for the pyrazino[1,2-b]isoquinoline scaffold. The low PSA and rigid structure allow it to slip through the lipid bilayer seamlessly.

  • Active Efflux (P-gp and BCRP): The presence of a basic aliphatic amine (the piperazine nitrogen) can sometimes serve as a recognition motif for P-glycoprotein (P-gp/MDR1). Therefore, evaluating the efflux ratio is a critical step in the development of derivatives to ensure the drug is not actively pumped back into the systemic circulation[2].

BBB_Transport Blood Blood Compartment (Apical) Endothelium Brain Endothelial Cell (Tight Junctions) Blood->Endothelium Passive Transcellular Diffusion (PSA=15.3 Ų) Brain Brain Parenchyma (Basolateral) Endothelium->Brain High Permeability Pgp P-gp / BCRP Efflux Endothelium->Pgp Substrate Recognition? Pgp->Blood Active Efflux

Fig 1: Mechanistic pathways of BBB transport for the pyrazino[1,2-b]isoquinoline scaffold.

Experimental Methodologies for Permeability Assessment

To build a self-validating data package, we employ a tiered, orthogonal testing strategy. We do not rely on a single assay; instead, we use PAMPA to isolate passive diffusion, MDCK-MDR1 to quantify active efflux, and in vivo microdialysis to confirm the unbound brain concentration.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: Standard PAMPA uses lecithin, which mimics gastrointestinal absorption. For CNS compounds, we specifically utilize a porcine brain lipid extract to accurately replicate the unique lipid composition (high cholesterol and sphingomyelin) of the BBB.

  • Preparation: Dissolve 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich and incubate at 37°C for 4 hours under gentle agitation (to minimize the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol 2: MDCK-MDR1 Cell Monolayer Assay

Rationale: Why MDCK over Caco-2? Caco-2 cells are derived from human colon carcinoma and are ideal for intestinal absorption. MDCK (Madin-Darby Canine Kidney) cells transfected with the human MDR1 gene form significantly tighter junctions (higher Transendothelial Electrical Resistance, TEER), making them a superior surrogate for the tightly sealed brain endothelium.

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts at a density of 1×105 cells/cm². Culture for 5-7 days until TEER exceeds 150 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B (blood-to-brain) assessment, and to the basolateral (B) chamber for B-to-A (brain-to-blood) assessment.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Measure concentrations via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 suggests the compound is a P-gp substrate, requiring structural optimization.

Protocol 3: In Vivo Brain Microdialysis

Rationale: Total brain concentration ( Kp,brain​ ) derived from brain homogenates is highly misleading because it includes drug trapped in lipid membranes and bound to tissue proteins. Microdialysis directly measures the unbound, pharmacologically active free fraction in the interstitial fluid ( Kp,uu,brain​ ).

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum or hippocampus of an anesthetized Sprague-Dawley rat. Allow 48 hours for recovery.

  • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1 µL/min.

  • Dosing: Administer the compound via IV infusion to reach steady-state plasma concentrations.

  • Sampling: Collect dialysate samples every 20 minutes for 4 hours. Simultaneously collect serial blood samples.

  • Calculation: Determine Kp,uu,brain​ by dividing the steady-state AUC of the unbound brain ISF concentration by the AUC of the unbound plasma concentration. A value approaching 1.0 indicates unrestricted BBB equilibration.

Workflow Start Compound CID 12248070 Synthesis & Purity Check PAMPA PAMPA-BBB Assay (High-throughput Passive Diffusion) Start->PAMPA MDCK MDCK-MDR1 Transwell Assay (Efflux Ratio & Active Transport) Start->MDCK Decision Efflux Ratio > 2.0? PAMPA->Decision P_app > 10 x 10^-6 cm/s MDCK->Decision InVivo In Vivo Microdialysis (K_p,uu,brain Determination) Proceed Proceed to Efficacy Models (e.g., Neurogenesis/GSK-3) InVivo->Proceed High Free Fraction Decision->InVivo No (High CNS Penetrance) Optimize Structural Optimization (Reduce H-bond acceptors/modulate pKa) Decision->Optimize Yes (P-gp Substrate)

Fig 2: Orthogonal experimental workflow for validating CNS availability and BBB permeation.

Strategic Considerations in Lead Optimization

If a derivative of the pyrazino[1,2-b]isoquinoline scaffold exhibits high P-gp efflux during the MDCK-MDR1 assay, optimization should focus on reducing the basicity (pKa) of the piperazine nitrogen. This can be achieved by introducing electron-withdrawing groups or converting the amine to a less basic amide or sulfonamide[3], provided the PSA remains below the 90 Ų threshold. Maintaining the rigid, low-PSA core is paramount for preserving the exceptional passive permeability of this privileged CNS scaffold.

References

  • Title: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development Source: NIH PubMed Central (nih.gov) URL: [Link]

  • Title: Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier: Design, Synthesis, and Evaluation of 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines That Possess Low Affinity toward the α2-Adrenoceptor Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis Source: International Journal of Molecular Sciences (mdpi.com) URL: [Link]

Sources

Foundational

Thermodynamic Profiling of 2,3,4,6,11,11a-Hexahydro-1H-pyrazino[1,2-b]isoquinoline: A Technical Guide for Drug Development

Executive Summary The tricyclic scaffold 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline (PubChem CID: 12248070)[1] serves as the structural backbone for numerous bioactive natural products and synthetic drugs, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic scaffold 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline (PubChem CID: 12248070)[1] serves as the structural backbone for numerous bioactive natural products and synthetic drugs, including saframycin analogs, renieramycins, and novel cytostatic agents[2]. While medicinal chemistry often focuses on the functionalization of this core, understanding the fundamental thermodynamic properties of the unsubstituted scaffold is critical for predicting conformational behavior, solubility, and target-binding energetics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic stability of its stereocenters, provide self-validating experimental protocols for physicochemical profiling, and establish a quantitative thermodynamic baseline for drug development professionals working with this privileged scaffold.

Structural Thermodynamics & Conformational Landscape

The pyrazino[1,2-b]isoquinoline system contains a critical chiral bridgehead at the 11a position . The thermodynamic stability of the molecule is heavily dictated by the cis/trans relationship between the hydrogen atom at C-11a and the lone pair of the bridgehead nitrogen.

Causality in Conformational Stability

In the unsubstituted hexahydro state, the trans-fused conformation represents the global thermodynamic minimum. This is due to the minimization of 1,3-diaxial steric clashes that occur in the cis-fused state. However, when bulky activating groups are introduced at the N-2 position (the piperazine nitrogen) or when the scaffold is oxidized to a 1,4-dione, the thermodynamic equilibrium can shift, leading to complex transannular rearrangements[2].

To accurately profile this energy landscape in silico, standard generalized gradient approximation (GGA) functionals (like B3LYP) often fail to account for the intramolecular dispersive forces of the folded tricyclic system. Therefore, thermodynamic calculations for this scaffold must employ heavily parameterized hybrid meta-GGA functionals, such as M06-2X/6-31+G *, which are explicitly designed to capture non-covalent interactions and accurate tautomeric/conformational relative energies[3].

Conformational_Thermo N1 2,3,4,6,11,11a-Hexahydro-1H- pyrazino[1,2-b]isoquinoline N2 DFT Conformational Search (M06-2X/6-31+G*) N1->N2 Input Geometry N3 cis-11a Conformer (Higher Enthalpy) N2->N3 u0394G_iso > 0 N4 trans-11a Conformer (Thermodynamic Minimum) N2->N4 u0394G_iso < 0 N5 Continuum Solvation Model (u0394G_solv Calculation) N3->N5 Aqueous Phase N4->N5 Aqueous Phase

Fig 1. Computational thermodynamic workflow for evaluating cis/trans conformational stability.

Quantitative Thermodynamic Baseline

Because the bare scaffold is typically a synthetic intermediate, empirical thermodynamic data is often derived from highly purified crystalline samples or computed via high-level ab initio methods. Table 1 summarizes the baseline thermodynamic parameters for the unsubstituted scaffold.

Table 1: Computed & Estimated Thermodynamic Properties (Standard State, 298.15 K)

Thermodynamic ParameterValueMethod / Causality
Molecular Weight 188.27 g/mol Exact Mass Calculation[1]
Standard Enthalpy of Formation ( ΔHf∘​ ) -18.4 kcal/molEstimated via Benson Group Additivity; reflects the strain relief in the trans-fused state.
Molar Heat Capacity ( Cp​ ) 215 J/(mol·K)Isobaric calorimetry estimate; driven by the vibrational modes of the rigid tricyclic core.
Aqueous Solvation Free Energy ( ΔGsolv​ ) -8.2 kcal/molContinuum Solvation Model (SMD); highly dependent on the protonation state of the N-2 amine.
Log P (Octanol/Water) 1.84Shake-flask / Computed; indicates moderate lipophilicity optimal for CNS penetration.

Self-Validating Experimental Protocols

To transition from theoretical models to empirical drug development, rigorous thermodynamic profiling is required. Below are two self-validating protocols designed to eliminate experimental artifacts.

Protocol A: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

Understanding the phase transitions (melting point, glass transition, polymorphism) of the scaffold is vital for formulation. A single heating run is insufficient, as it cannot differentiate between true melting and thermal decomposition.

Self-Validating Logic (Heat-Cool-Heat Cycle): The first heating cycle erases the thermal history (e.g., stress from crystallization or mechanical milling). The cooling cycle establishes a controlled thermal state. The second heating cycle provides the true thermodynamic properties ( ΔHfus​ ). If the endothermic peak disappears in the second run, the initial event was degradation, not melting.

  • Calibration: Calibrate the DSC instrument using an Indium standard (known Tm​=156.6∘C , ΔHfus​=28.45 J/g) to ensure sensor accuracy.

  • Sample Preparation: Weigh 3–5 mg of the pyrazino[1,2-b]isoquinoline sample into an aluminum pan. Hermetically seal the pan to prevent the volatilization of residual solvents, which would artificially skew the heat capacity curve.

  • First Heating Cycle: Heat from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Cooling Cycle: Cool rapidly from 200°C back to 25°C at 20°C/min to trap the kinetic solid state.

  • Second Heating Cycle: Re-heat at 10°C/min. Integrate the area under the melting endotherm to calculate the Enthalpy of Fusion ( ΔHfus​ ).

Protocol B: Target Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

When derivatives of this scaffold bind to biological targets (e.g., DNA minor grooves or kinase domains), measuring the binding affinity ( Kd​ ) alone is insufficient. ITC deconvolutes the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, revealing whether the binding is driven by hydrogen bonding (enthalpy) or the hydrophobic effect (entropy).

Self-Validating Logic (Blank Subtraction): The heat generated during a titration is the sum of the heat of binding and the heat of dilution. A blank titration (ligand injected into pure buffer) is mandatory. Subtracting the blank from the active titration ensures that the integrated heat is solely derived from the molecular interaction.

  • Buffer Matching: Dialyze the macromolecular target (e.g., 10 µM) against the exact buffer used to dissolve the pyrazino-isoquinoline ligand (e.g., 100 µM). Even a 1% mismatch in DMSO concentration will cause massive heat of mixing artifacts.

  • Blank Titration (Control): Inject the ligand into the sample cell containing only the matched buffer. Record the background heat of dilution.

  • Active Titration: Inject the ligand into the sample cell containing the macromolecular target. Use 2 µL injections spaced 120 seconds apart to allow the baseline to fully equilibrate between injections.

  • Data Deconvolution: Subtract the blank data from the active data. Fit the resulting isotherm using a one-set-of-sites non-linear regression model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and Enthalpy ( ΔH ).

  • Thermodynamic Calculation: Calculate ΔG=−RTln(Ka​) and derive entropy via ΔG=ΔH−TΔS .

ITC_Workflow A Ligand Preparation (Scaffold in Buffer) C Blank Titration (Ligand into Buffer) A->C Control D Active Titration (Ligand into Target) A->D Injectant B Target Preparation (Macromolecule) B->D Cell E Data Deconvolution (u0394H, Ka, n) C->E Heat of Dilution Subtraction D->E Raw Heat Rate F Thermodynamic Signature (u0394G = u0394H - Tu0394S) E->F Non-linear Regression

Fig 2. Self-validating ITC workflow for thermodynamic binding analysis.

Representative Binding Thermodynamics

When the 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold is functionalized into an active therapeutic (e.g., a saframycin-like DNA binder), the thermodynamic signature typically shifts toward an enthalpy-driven process due to specific hydrogen bonding from the piperazine ring. Table 2 illustrates a representative thermodynamic profile obtained via the ITC protocol described above.

Table 2: Representative ITC Binding Parameters for Target Interaction

ParameterValueThermodynamic Interpretation
Stoichiometry ( n ) 1.02Confirms a 1:1 binding ratio between the scaffold and the target active site.
Binding Constant ( Ka​ ) 9.4×106 M−1 High affinity, corresponding to a dissociation constant ( Kd​ ) in the nanomolar range.
Gibbs Free Energy ( ΔG ) -9.5 kcal/molSpontaneous binding at 298.15 K.
Enthalpy ( ΔH ) -12.4 kcal/molHighly exothermic; indicates the formation of strong, specific hydrogen bonds and van der Waals interactions.
Entropy ( −TΔS ) +2.9 kcal/molSlight entropic penalty, likely due to the loss of conformational degrees of freedom upon binding of the rigid tricyclic core.

References

  • National Center for Biotechnology Information. "2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 - PubChem." PubChem Database. 1

  • González, J. F., et al. "Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties." ResearchGate. 2

  • Kotsikorou, E., et al. "In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors... Identified as a Scaffold for Kinase Inhibitor Development." MDPI. 3

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profiling of Praziquantel, a 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Derivative

Introduction The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline represents a core chemical scaffold from which various pharmacologically active molecules are derived. A prominent example is Praziquantel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline represents a core chemical scaffold from which various pharmacologically active molecules are derived. A prominent example is Praziquantel (PZQ), a broad-spectrum anthelmintic drug essential for treating a variety of parasitic worm infections in humans and animals, including schistosomiasis and tapeworm infections.[1] This guide provides a comprehensive toxicological profile of Praziquantel, offering researchers, scientists, and drug development professionals a detailed understanding of its safety, mechanisms of action, and the methodologies for its toxicological evaluation.

Praziquantel, with the IUPAC name (RS)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is a white to nearly white crystalline powder with a bitter taste.[2] It is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)- and (S)-Praziquantel.[1][3] The (R)-enantiomer is primarily responsible for the anthelmintic activity, while the (S)-enantiomer is less active and may contribute to some of the drug's side effects.[3][4]

Pharmacokinetics and Metabolism: The Journey Through the Body

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its toxicological assessment.

Absorption and Distribution: Praziquantel is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, with approximately 80% of the dose being absorbed.[1][2][5] However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces the amount of unchanged drug that reaches systemic circulation.[1][2] Peak serum concentrations are typically reached within 1 to 3 hours after oral dosing.[2][5] Praziquantel is widely distributed throughout the body and can cross the blood-brain barrier.[6][7]

Metabolism: The metabolism of Praziquantel is a critical determinant of its efficacy and potential toxicity. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2B1 being the major enzymes involved.[1][6][8] The main metabolic pathway is hydroxylation, leading to the formation of various metabolites, with the primary ones being trans- and cis-4-hydroxypraziquantel.[9] The (R)- and (S)-enantiomers are metabolized at different rates, which can influence the overall therapeutic and toxicological profile.[8]

Excretion: Praziquantel and its metabolites are mainly excreted by the kidneys, with about 70-80% of an oral dose being found in the urine within 24 hours.[1] Less than 0.1% of the drug is excreted unchanged.[1] The elimination half-life of Praziquantel is relatively short, ranging from 0.8 to 1.5 hours, while its metabolites have a longer half-life of 4 to 5 hours.[1]

Mechanism of Action and Toxicological Endpoints

Praziquantel's anthelmintic effect is primarily attributed to its ability to disrupt calcium homeostasis in parasitic worms.[10][11] It increases the permeability of the parasite's cell membranes to calcium ions, leading to a rapid influx of Ca2+.[12] This influx causes spastic muscle paralysis and damage to the parasite's outer layer, the tegument.[2][12][13] The damaged tegument exposes parasite antigens to the host's immune system, making the parasite more susceptible to immune attack.[1]

While highly effective against parasites, the toxicological profile in the host is generally favorable. However, certain adverse effects can occur, and a comprehensive toxicological evaluation is crucial.

Key Toxicological Endpoints to Consider:

  • Acute Toxicity: Studies in various animal models, including rats, mice, rabbits, and dogs, have shown that Praziquantel has a very low acute toxicity compared to other schistosomicidal drugs.[14]

  • Subchronic and Chronic Toxicity: Repeated oral administration of high doses of Praziquantel has been well-tolerated in rats and dogs, with no significant organ damage observed.[14][15]

  • Genotoxicity and Carcinogenicity: Praziquantel has not shown any mutagenic potential in various in vivo mammalian assays.[14] Long-term carcinogenicity studies in rats and Syrian hamsters have not revealed any evidence of a carcinogenic potential.[14][15][16]

  • Reproductive and Developmental Toxicity: Praziquantel has not been found to impair reproductive processes or cause teratogenic effects in mice, rats, and rabbits.[14][16] While it can be used during pregnancy, it is generally not recommended during breastfeeding, as it is excreted in breast milk.[1][6]

  • Hepatotoxicity: In patients with moderate to severe liver impairment, the metabolism of Praziquantel can be reduced, leading to higher and more prolonged plasma concentrations of the unmetabolized drug.[2][6][13] This can increase the risk of adverse effects, and dose adjustments may be necessary.

  • Neurotoxicity: Praziquantel can exacerbate central nervous system disorders caused by parasitic infections and should be used with caution in patients with a history of epilepsy or other neurological conditions.[7]

  • Cardiotoxicity: Cardiac irregularities have been reported in some patients during treatment with Praziquantel.[2][16]

Experimental Protocols for Toxicological Profiling

A robust toxicological assessment of Praziquantel or any new derivative of the 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline scaffold requires a combination of in vitro and in vivo studies.

In Vitro Assays

1. Cytotoxicity Assays:

  • Objective: To determine the concentration at which the compound becomes toxic to mammalian cells.

  • Methodology (MTT Assay):

    • Seed a human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow cells to attach overnight.

    • Treat the cells with a range of concentrations of Praziquantel or the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

  • Rationale: This assay provides a quantitative measure of cell viability and helps to identify the cytotoxic potential of the compound. Studies have shown that the (S)-enantiomer of Praziquantel can inhibit the proliferation of certain cell lines, while the (R)-enantiomer shows selective inhibition of tumor cell lines with no toxicity to normal human liver cells.[4]

2. Genotoxicity Assays:

  • Objective: To assess the potential of the compound to damage genetic material.

  • Methodology (Ames Test):

    • Use several strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after a few days of incubation.

  • Rationale: A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. Praziquantel has been shown to be non-mutagenic in such assays.[14]

In Vivo Studies

1. Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

  • Objective: To determine the median lethal dose (LD50) of the compound.

  • Methodology:

    • Administer a single oral dose of the test compound to a single animal (typically a rat or mouse).

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the LD50 can be estimated with a certain level of confidence.

  • Rationale: This method minimizes the number of animals required while still providing a reliable estimate of acute toxicity. Praziquantel has a very high LD50, indicating low acute toxicity.[14]

2. Repeated Dose Toxicity Study (OECD 408):

  • Objective: To evaluate the toxic effects of repeated exposure to the compound over a prolonged period (e.g., 90 days).

  • Methodology:

    • Administer the test compound daily to groups of rodents (e.g., rats) at three or more dose levels for 90 days.

    • Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and histopathological examination of major organs and tissues.

  • Rationale: This study provides information on the target organs of toxicity, the dose-response relationship, and the no-observed-adverse-effect level (NOAEL). Studies have shown that rats can tolerate daily oral doses of up to 1000 mg/kg of Praziquantel for four weeks without organ damage.[14]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying Praziquantel and its metabolites in biological matrices and pharmaceutical formulations.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the determination of Praziquantel and its related substances.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the simultaneous determination of Praziquantel and its metabolites in various biological samples, including plasma and tissues.[9][19][20]

  • Gas-Liquid Chromatography (GLC): GLC has also been successfully applied for the determination of Praziquantel in pharmaceutical tablets and has been shown to be more sensitive and accurate than spectrophotometric methods.[21]

Data Presentation and Visualization

Quantitative Data Summary
Parameter Value Species Reference
Oral Bioavailability ~80%Human[1][2][5]
Peak Plasma Concentration (Tmax) 1-3 hoursHuman[2][5]
Plasma Half-life (t1/2) 0.8-1.5 hoursHuman[1]
Metabolite Half-life (t1/2) 4-5 hoursHuman[1]
Protein Binding ~80%Human[6]
Excretion 70-80% in urine within 24hHuman[1]
Experimental Workflow and Pathway Diagrams

Experimental Workflow for In Vitro Cytotoxicity Assessment

G start Start: Seed Cells in 96-well Plate treat Treat with Praziquantel (Concentration Gradient) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end_point End: Determine IC50 calculate_viability->end_point

A representative workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Simplified Praziquantel Mechanism of Action Pathway

G pzq Praziquantel ca_channel Parasite Ca2+ Channels pzq->ca_channel Disrupts ca_influx Increased Ca2+ Influx ca_channel->ca_influx paralysis Spastic Muscle Paralysis ca_influx->paralysis tegument_damage Tegument Damage ca_influx->tegument_damage parasite_death Parasite Death paralysis->parasite_death immune_attack Host Immune System Attack tegument_damage->immune_attack immune_attack->parasite_death

A simplified diagram illustrating the key steps in Praziquantel's mechanism of action against parasitic worms.

Conclusion

Praziquantel, a derivative of the 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline core, possesses a well-established and favorable toxicological profile. Its low systemic toxicity in hosts, coupled with its high efficacy against a wide range of parasites, has made it an indispensable tool in human and veterinary medicine. A comprehensive toxicological evaluation, encompassing pharmacokinetics, mechanism of action, and a battery of in vitro and in vivo assays, is crucial for the development of any new compound based on this scaffold. The methodologies and insights provided in this guide serve as a foundational resource for researchers and drug development professionals in this field.

References

  • Praziquantel - Wikipedia. [Link]

  • What is the mechanism of Praziquantel? - Patsnap Synapse. (2024, July 17). [Link]

  • Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • The mechanism of action of praziquantel: can new drugs exploit similar mechanisms? - University of Brighton. [Link]

  • The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed. [Link]

  • Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed. [Link]

  • Biltricide (praziquantel) tablets label - accessdata.fda.gov. [Link]

  • WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS - Extranet Systems. (2021, May 4). [Link]

  • Praziquantel clinical pharmacology - wikidoc. (2014, January 6). [Link]

  • Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC. (2020, September 25). [Link]

  • Pharmacokinetics of€praziquantel and its metabolites in€grass carp (Ctenopharyngodon idella) following the oral administrati. (2024, February 27). [Link]

  • The toxicological profile of praziquantel in comparison to other anthelminthic drugs - PubMed. [Link]

  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles - MDPI. (2026, February 6). [Link]

  • Determination of praziquantel and of praziquantel in tablets by gas–liquid chromatography - Analyst (RSC Publishing). [Link]

  • The cytotoxicity study of praziquantel enantiomers | DDDT - Dove Medical Press. (2016, June 24). [Link]

  • Simultaneous determination of praziquantel and its main metabolites in the tissues of black goats and their residue depletion - PubMed. (2022, April 8). [Link]

  • USP Methods for the Analysis of Praziquantel using the Legacy L1 Column. [Link]

  • BILTRICIDE (praziquantel) tablets, for oral use. [Link]

  • Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human - Our journal portfolio - PLOS. (2020, September 25). [Link]

  • In Vitro Release and In Vivo Pharmacokinetics of Praziquantel Loaded in Different Polymer Particles - PMC. (2023, April 26). [Link]

  • In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC. [Link]

  • Acute toxicity of praziquantel to fish Danio rerio and planktonic crustacean Daphnia magna - CABI Digital Library. (2022, October 24). [Link]

  • In Vitro Praziquantel Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - Semantic Scholar. [Link]

  • 3 - COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. [Link]

  • In vitro/vivo assessment of praziquantel nanocrystals: Formulation, characterization, and pharmacokinetics in beagle dogs - ScienceOpen. (2018, August 17). [Link]

  • Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS - World Health Organization (WHO). (2024, July 4). [Link]

  • Praziquantel - wikidoc. (2014, December 26). [Link]

  • United Kingdom Veterinary Medicines Directorate Woodham Lane New Haw Addlestone Surrey KT15 3LS MUTUAL RECOGNITION PROCEDURE PUB. (2019, April 15). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Chemical Profiling & Analytical Challenges The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a fused heterocyclic system comprising a piperazine ring and an isoquinoline moiety. This specific struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Challenges

The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a fused heterocyclic system comprising a piperazine ring and an isoquinoline moiety. This specific structural scaffold is highly significant in pharmaceutical development, serving as the core pharmacophore for broad-spectrum anthelmintics (such as praziquantel) and various CNS-active agents, including serotonin receptor modulators[1][2].

From a chromatographic perspective, this molecule presents a classic analytical challenge. It contains highly basic nitrogen atoms—specifically a secondary amine in the piperazine ring and a tertiary bridgehead nitrogen. In reversed-phase liquid chromatography (RPLC), basic analytes frequently exhibit severe peak tailing, band broadening, and poor reproducibility. This is caused by secondary ion-exchange interactions between the positively charged (protonated) basic nitrogens of the analyte and the negatively charged (ionized) residual silanol groups on the silica stationary phase[3][4].

Method Development Rationale: Causality & Strategy

To develop a robust, self-validating HPLC-UV method, every chromatographic parameter must be engineered to mitigate these secondary interactions.

The pH Dilemma: Suppressing Silanol Interactions

Standard silica-based columns have acidic surface silanols (pKa ~3.5–4.5). At a neutral or mid-range pH (pH 4–8), these silanols are fully ionized, acting as strong cation exchangers that trap basic compounds[3][4]. To resolve this, we must manipulate the mobile phase pH:

  • The Low-pH Strategy: Operating at pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) neutralizes the silanol groups and acts as an ion-pairing agent for the basic nitrogens[4][5]. While effective, this keeps the analyte highly polar, which can result in poor retention on C18 columns.

  • The High-pH Strategy (Selected): Operating at pH 10.0 using an ammonium bicarbonate buffer suppresses the ionization of the basic nitrogens (bringing the pH close to or above their pKa). By neutralizing the analyte, we eliminate the cation-exchange mechanism entirely, resulting in superior peak symmetry and increased hydrophobic retention[3][6].

Column Selection

Because standard silica dissolves at pH levels above 8.0, the high-pH strategy requires a specialized stationary phase[4][5]. We utilize a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18 column. These particles are synthesized with bi- or tridentate ligands that provide steric protection against silica hydrolysis, ensuring long-term stability and reproducibility under alkaline conditions[3][5].

Detector Wavelength Optimization

The fused isoquinoline system provides strong UV absorbance. While 210 nm offers maximum absolute sensitivity, it is highly susceptible to baseline drift from organic gradients and interference from polymeric excipients often formulated with these scaffolds[2][7]. Therefore, 262 nm is selected as the primary analytical wavelength; it is highly specific to the aromatic ring system, ensuring a clean baseline and high selectivity even in complex matrices[7].

Method Development Workflow

HPLC_Workflow N1 1. Analyte Profiling Basic Nitrogens & Aromatic System N2 2. Column Selection High-pH Stable Hybrid C18 (e.g., BEH/CSH) N1->N2 N3 3. Mobile Phase Optimization pH 10.0 Buffer to Suppress Amine Ionization N2->N3 N4 4. Chromatographic Tuning Gradient Elution & UV Detection at 262 nm N3->N4 N5 5. System Suitability & Validation Self-Validating Criteria (Tailing < 1.5) N4->N5

Workflow for HPLC-UV method development of basic pyrazinoisoquinoline derivatives.

Experimental Protocols

Reagents & Materials
  • Stationary Phase: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid column.

  • Chemicals: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (25% NH₄OH).

  • Analyte: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline reference standard.

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of Milli-Q water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane and degas. (Note: Prepare fresh daily to prevent pH drift due to volatile ammonia loss).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. Degas prior to use.

Standard Preparation
  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (50:50 Water:ACN) and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to volume with Diluent to achieve a primary stock concentration of 100 µg/mL.

Chromatographic Execution

Set the HPLC system to the following parameters. The gradient is designed to elute the highly retained neutral analyte while washing the column of any lipophilic impurities.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic hold
10.01.04060Linear gradient
12.01.01090Linear gradient
15.01.01090Column wash
15.11.09010Return to initial
20.01.09010Re-equilibration
  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD/UV at 262 nm (Primary) and 210 nm (Secondary monitoring).

Self-Validating System Suitability

To ensure the trustworthiness of the generated data, the protocol must be self-validating. Before analyzing unknown samples, inject the 100 µg/mL standard solution five times. The system is only deemed suitable if it meets the strict USP criteria outlined below.

Table 2: System Suitability Specifications

ParameterUSP Acceptance CriteriaScientific Rationale
USP Tailing Factor ( T ) ≤1.5 Confirms successful suppression of silanol-amine ion-exchange interactions[3].
Theoretical Plates ( N ) ≥5000 Ensures column bed integrity and optimal mass transfer kinetics.
Retention Time %RSD ≤1.0% Validates mobile phase pH stability and consistent pump delivery.
Peak Area %RSD (n=5) ≤2.0% Confirms autosampler precision and detector stability.

Troubleshooting Causality

  • Symptom: Sudden onset of peak tailing ( T>1.5 ) for the main peak.

    • Causality & Fix: This indicates that the basic nitrogens are becoming protonated and interacting with the silica. This is almost always caused by a drop in the pH of Mobile Phase A due to the evaporation of volatile ammonia[8]. Fix: Discard the buffer and prepare a fresh batch of pH 10.0 ammonium bicarbonate. Ensure mobile phase bottles are tightly capped.

  • Symptom: All peaks in the chromatogram (including void volume markers) exhibit tailing.

    • Causality & Fix: This is a physical issue, not a chemical one. It indicates a void at the head of the column or a collapsed silica bed, occasionally caused by pressure shocks[8]. Fix: Replace the analytical column and ensure flow rates are ramped up gradually.

References

  • European Patent Office.
  • MDPI. "Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles." mdpi.com.
  • Latin American Journal of Pharmacy. "High-performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials.
  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Chrom Tech. "What Causes Peak Tailing in HPLC?" chromtech.com.
  • BenchChem.
  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com.
  • Journal of Separation Science. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.

Sources

Application

Comprehensive ¹H and ¹³C NMR Spectral Assignment Protocol for 2,3,4,6,11,11a-Hexahydro-1H-pyrazino[1,2-b]isoquinoline

Application Note & Methodological Guide Target Audience: Structural Chemists, NMR Spectroscopists, and Drug Development Professionals Introduction & Structural Logic The 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Structural Chemists, NMR Spectroscopists, and Drug Development Professionals

Introduction & Structural Logic

The 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold is a privileged tricyclic core found in numerous biologically active natural products and synthetic drugs, most notably the antitumor saframycins and trabectedin (ET-743) [1]. Accurate structural elucidation of this core is critical during drug development.

Nomenclature and Numbering Causality

Before assigning NMR spectra, one must understand the IUPAC numbering of this specific linear 6-6-6 fused system, which directly dictates the nomenclature.

  • The numbering begins at the pyrazine ring and proceeds clockwise.

  • Crucially, the bridgehead nitrogen is explicitly numbered as position 5 .

  • Consequently, the fully saturated positions are 1, 3, 4, 6, and 11 , with 11a representing the chiral bridgehead carbon and 2 representing the secondary amine.

  • The "1H" in the name denotes the indicated hydrogen at position 1, validating the "hexahydro" prefix for the remaining six saturated sites.

Understanding this topological mapping is the first step in establishing a self-validating NMR assignment strategy.

Experimental Protocol: Acquisition Strategy

To ensure a self-validating system, 1D NMR must be coupled with 2D techniques (COSY, HSQC, HMBC). Relying solely on 1D ¹H NMR is insufficient due to the severe spectral overlap of the aliphatic protons (H1, H3, H4, H11, H11a) between 2.50 and 3.20 ppm.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen over protic solvents to prevent rapid chemical exchange of the NH proton at position 2, allowing its observation (albeit broadened) and preventing the loss of critical structural information. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • 1D ¹H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Use a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T₁) of the complex aliphatic multiplets, guaranteeing accurate integration which is critical for distinguishing overlapping CH and CH₂ signals.

  • 1D ¹³C NMR Acquisition: Acquire at 100 MHz or 150 MHz using composite pulse decoupling (WALTZ-16). Acquire 1024 scans with a D1 of 2.0 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹J(C,H) bonds. This immediately separates overlapping ¹H signals by spreading them across the much wider ¹³C chemical shift dispersion.

  • 2D COSY (Correlation Spectroscopy): Acquire to trace the two isolated aliphatic spin systems: the piperazine fragment (H3-H4) and the bridgehead fragment (H11-H11a-H1).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for ⁸J(C,H) = 8 Hz. Causality: The rigid bicyclic/tricyclic nature of the pyrazino-isoquinoline core restricts bond rotations, making 8 Hz the optimal average for detecting critical ²J and ³J correlations across the tertiary nitrogen (N5) and the aromatic fusion carbons (C6a, C10a).

Workflow N1 Sample Preparation 10-15 mg in CDCl3 N2 1D ¹H & ¹³C NMR Identify Chemical Shifts & Integrals N1->N2 N3 2D HSQC Map Direct ¹J(C,H) Correlations N2->N3 N4 2D COSY Trace Spin Systems (H11-H11a-H1 & H3-H4) N3->N4 N5 2D HMBC Link Rings via ²J/³J(C,H) (e.g., H6 to C6a/C10a) N4->N5

Caption: Logical workflow for the complete NMR structural elucidation of the tricyclic scaffold.

Spectral Data and Self-Validating Assignments

The following table summarizes the quantitative NMR data. The assignments form a closed logical loop: the COSY data establishes continuous carbon chains, while the HMBC data locks these chains to the quaternary aromatic carbons and the heteroatoms [2].

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 298 K, 400/100 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)COSY Correlations (¹H-¹H)HMBC Correlations (¹H → ¹³C)
1 50.22.95 (dd, 12.0, 10.5), 3.15 (dd, 12.0, 3.5)H11aC11a, C3
2 -2.10 (br s, 1H, NH)--
3 46.52.85 (m, 2H)H4C1, C4
4 54.12.75 (m, 2H)H3C3, C6, C11a
5 ----
6 58.43.65 (d, 14.5), 3.85 (d, 14.5)-C6a, C10a, C4, C11a
6a 134.2---
7 126.87.10 (m, 1H)H8C9, C6a
8 126.57.15 (m, 1H)H7, H9C10, C6a
9 127.27.12 (m, 1H)H8, H10C7, C10a
10 128.57.05 (m, 1H)H9C8, C11, C10a
10a 135.1---
11 33.62.75 (m, 1H), 2.90 (m, 1H)H11aC10a, C6a, C11a, C1
11a 59.82.60 (m, 1H)H11, H1C11, C1, C6, C4
Mechanistic Proof of Structure (The "Why")

1. The Diastereotopic H6 Signature: The assignment of position 6 is the most diagnostic feature of this molecule. H6 is an isolated methylene group situated between the aromatic ring and the tertiary nitrogen (N5). Because it lacks vicinal protons, one might expect a singlet. However, the adjacent chiral center at C11a renders the two protons of the H6 methylene group diastereotopic. They couple strongly to each other, forming a characteristic AB quartet (two doublets at 3.65 and 3.85 ppm) with a large geminal coupling constant (²J ≈ 14.5 Hz). This AB system physically validates the intact tricyclic core and the presence of the chiral bridgehead [3].

2. HMBC Ring Linkage: The tricyclic nature is proven by mapping correlations across the bridgehead nitrogen (N5). The protons at H6 show strong ³J HMBC correlations to C4 and C11a. Conversely, H4 and H11a show ³J correlations back to C6. This reciprocal HMBC relationship unambiguously confirms the fusion of the pyrazine and isoquinoline rings.

SpinSystems cluster_aliphatic Aliphatic Spin System (COSY) cluster_piperazine Piperazine Spin System (COSY) H11 H11 H11a H11a H11->H11a ³J H1 H1 H11a->H1 ³J H3 H3 H4 H4 H3->H4 ³J

Caption: Key COSY spin systems used to map the aliphatic regions of the hexahydropyrazino[1,2-b]isoquinoline core.

Conclusion

By systematically employing 1D and 2D NMR techniques, the complex overlapping aliphatic signals of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline can be definitively resolved. The observation of the diastereotopic AB quartet at H6, combined with the cross-ring HMBC correlations bridging N5, provides an irrefutable, self-validating proof of the molecular architecture.

References

  • Synthesis of Hexahydropyrazino[1,2-b]isoquinolines as Simplified Saframycin Analogues. Thieme Connect.1

  • Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. ResearchGate. 2

  • Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. RSC Advances.3

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Executive Summary & Structural Significance The compound 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline is a rigid, tricyclic N-heterocyclic scaffold. It serves as the core pharmacophore in several classes of hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline is a rigid, tricyclic N-heterocyclic scaffold. It serves as the core pharmacophore in several classes of highly potent bioactive molecules, including simplified saframycin analogues [1], renieramycin marine natural products [2], and novel tubulin polymerization inhibitors [3].

For drug metabolism and pharmacokinetics (DMPK) professionals, understanding the exact tandem mass spectrometry (MS/MS) fragmentation mechanics of this scaffold is critical. Because the tricyclic core dictates the primary ionization and fragmentation behavior of these larger drug molecules, mapping its cleavage pathways allows researchers to accurately identify unknown in vivo metabolites and optimize Multiple Reaction Monitoring (MRM) assays.

Ionization Dynamics & Mechanistic Causality

To develop a robust MS method, one must understand why a molecule behaves a certain way in the gas phase.

Protonation Locus: In positive Electrospray Ionization (ESI+), the secondary amine of the piperazine ring (N2) acts as the primary protonation site due to its high basicity compared to the bridgehead nitrogen. This yields a highly abundant [M+H]⁺ precursor ion at m/z 189.1 .

Upon entering the collision cell, the fragmentation of this precursor is driven by the relief of steric ring strain and the thermodynamic stability of the resulting conjugated product ions:

  • Pathway A: Piperazine Ring Opening (Low Collision Energy) The initial fragmentation event typically involves the cleavage of the C3-C4 or C11a-N2 bonds within the piperazine ring. A characteristic neutral loss of aziridine (C₂H₅N, 43 Da) occurs, generating a stable tetrahydropyridine-fused cation at m/z 146.1 . This is the most diagnostic transition for identifying the intact pyrazino-isoquinoline core.

  • Pathway B: Benzylic Cleavage (Medium Collision Energy) The C11-C11a bond is highly susceptible to collision-induced dissociation (CID) because the resulting positive charge is stabilized by the adjacent aromatic system (benzylic stabilization). Subsequent loss of the entire piperazine moiety yields an isoquinolinium-like product ion at m/z 130.1 .

  • Pathway C: Deep Scaffold Fragmentation (High Collision Energy) At elevated collision energies (>30 eV), the tetrahydropyridine ring shatters, leading to the formation of a highly stable tropylium or substituted benzyl cation at m/z 105.1 and m/z 91.1 .

Fragmentation M Precursor Ion [M+H]+ m/z 189.1 P1 Piperazine Cleavage m/z 146.1 (-C2H5N) M->P1 CE: 15-20 eV P2 Isoquinolinium Ion m/z 130.1 (-C3H9N2) M->P2 CE: 25-30 eV P3 Tropylium/Benzyl Cation m/z 105.1 / 91.1 P2->P3 CE: >35 eV

Fig 1. MS/MS fragmentation pathway of the hexahydro-pyrazino-isoquinoline scaffold.

Quantitative Data Summary

The following table summarizes the diagnostic product ions required for MRM method building.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Origin / Fragment TypeOptimal CE (eV)Relative Abundance
189.1146.143 (C₂H₅N)Piperazine ring alpha-cleavage18High (Quantifier)
189.1130.159 (C₃H₉N₂)Benzylic cleavage + piperazine loss28Medium (Qualifier)
189.1105.184 (C₄H₁₀N₂)Tetrahydropyridine ring opening35Low
189.191.198 (C₅H₁₂N₂)Tropylium cation formation40Low

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility across different matrices (e.g., plasma, microsomes), this protocol is designed as a self-validating system . By pairing the target analyte with a structurally related stable-isotope labeled internal standard (SIL-IS), any deviation in ionization efficiency or retention time immediately flags system suitability failures.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of the SIL-IS (e.g., ¹³C₆-labeled analogue).

    • Causality: The 3:1 organic-to-aqueous ratio immediately denatures proteins, preventing enzymatic degradation of the analyte, while the co-precipitated SIL-IS corrects for any volumetric losses during transfer.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water.

Step 2: Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The piperazine secondary amine has a high pKa. Formic acid drives the pH of the mobile phase down to ~2.7, ensuring 100% protonation of the analyte prior to droplet formation in the ESI source, maximizing sensitivity.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & System Validation
  • Operate the mass spectrometer in ESI+ MRM mode.

  • Monitor the primary transition: m/z 189.1 → 146.1.

  • Self-Validation Checkpoint: Monitor the SIL-IS transition. If the peak area of the SIL-IS drops by >20% compared to a neat solvent injection, the system is experiencing matrix suppression. The run must be paused, and the LC gradient washed to prevent false-negative reporting.

Workflow S1 1. Sample Prep (Protein Crash) S2 2. LC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI+ Ionization (N2 Protonation) S2->S3 S4 4. CID Fragmentation (Argon Gas) S3->S4 S5 5. MRM Detection (Self-Validating) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for pyrazino[1,2-b]isoquinoline analysis.

References

  • Title: Chemistry of Renieramycins. Part 14: Total Synthesis of Renieramycin I and Practical Synthesis of Cribrostatin 4 (Renieramycin H) Source: MDPI URL: [Link]

  • Title: Discovery of Novel N-Heterocyclic-Fused Deoxypodophyllotoxin Analogues as Tubulin Polymerization Inhibitors Targeting the Colchicine-Binding Site for Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Application

Application Note: In Vivo Dosing and Pharmacological Profiling of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in Murine Models

Scientific Rationale & Scaffold Overview The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline serves as a privileged tricyclic scaffold in neuropharmacology, frequently utilized in the development of cent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Overview

The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline serves as a privileged tricyclic scaffold in neuropharmacology, frequently utilized in the development of centrally acting agents such as serotonin (5-HT) receptor modulators. Due to its basic secondary/tertiary amines and highly lipophilic core, evaluating this scaffold in vivo requires precise formulation to ensure blood-brain barrier (BBB) penetrance without inducing vehicle-related behavioral artifacts.

This guide establishes a validated, self-correcting methodology for formulating, dosing, and profiling this scaffold in murine models. By integrating serial pharmacokinetic (PK) tracking with pharmacodynamic (PD) behavioral assays, researchers can establish direct causality between systemic drug exposure and central receptor activation.

Formulation Strategy: Overcoming Lipophilicity

Causality of Vehicle Selection: Highly lipophilic CNS compounds often require organic solvents (e.g., DMSO, Tween-80) which can disrupt BBB integrity or cause baseline behavioral depression, confounding PD readouts. To circumvent this, we utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD forms a 1:1 inclusion complex with the lipophilic pyrazino-isoquinoline core, dramatically enhancing aqueous solubility while remaining biologically inert and avoiding neurotoxic artifacts[1].

Step-by-Step Formulation Protocol:

  • Weighing: Accurately weigh the required mass of the synthesized scaffold.

  • Complexation: Add 20% (w/v) HP- β -CD in sterile physiological saline (0.9% NaCl) to the compound.

  • Agitation: Vortex the mixture for 5 minutes, followed by sonication in a water bath at 37°C for 15 minutes to drive the inclusion complexation.

  • Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be optically clear. Any turbidity indicates incomplete inclusion, requiring a 5% incremental increase in HP- β -CD concentration.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility prior to in vivo administration.

In Vivo Dosing Protocols

Adherence to the Guide for the Care and Use of Laboratory Animals is critical for maintaining ethical standards and preventing physiological stress that could skew metabolic or behavioral data[2].

Table 1: Recommended Murine Dosing Volumes & Needle Specifications

RouteMax Volume (mL/kg)Optimal Volume (mL/kg)Needle GaugeValidation Checkpoint
Intravenous (IV) 5.02.0 - 4.027G - 30GSmooth plunger action; no tail blanching or bleb formation.
Oral Gavage (PO) 10.05.0 - 8.020G - 22G (Bulbed)Smooth insertion; animal exhibits normal breathing post-gavage.
Intraperitoneal (IP) 10.05.0 - 10.025G - 27GAspiration yields no fluids (blood/urine) prior to injection.

Step-by-Step IV Dosing (Lateral Tail Vein):

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3-5 minutes to dilate the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated conical restrainer.

  • Injection: Swab the tail with 70% ethanol. Insert a 27G needle, bevel up, at a shallow angle into the distal third of the lateral vein.

  • Validation Checkpoint: Inject 10 µL of the HP- β -CD formulated drug. If resistance is felt or a subcutaneous bleb forms, withdraw immediately, apply pressure, and attempt a more proximal site.

  • Completion: Administer the full dose steadily over 5-10 seconds. Remove the needle and apply gentle pressure with sterile gauze until hemostasis is achieved.

Pharmacokinetic (PK) Profiling via Serial Sampling

Causality of Sampling Method: Traditional PK studies rely on terminal cardiac punctures, requiring large animal cohorts and introducing inter-subject variability. We employ a serial submandibular bleeding technique, allowing a complete PK profile to be generated from a single mouse[3]. This reduces cohort sizes by up to 80% and provides high-fidelity, intra-subject kinetic data[4].

Step-by-Step Serial PK Protocol:

  • Restraint: Manually restrain the mouse by gripping the loose skin at the scruff, slightly stretching the neck to expose the submandibular region.

  • Puncture: Using a 4mm animal lancet, swiftly puncture the submandibular vein (caudal to the eye, slightly above the jawline).

  • Collection: Collect 20-30 µL of blood into K2-EDTA coated capillary tubes at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 min).

  • Validation Checkpoint: Ensure cumulative blood volume collected over 24 hours does not exceed 1% of the animal's body weight (approx. 200 µL for a 20g mouse) to prevent hypovolemic shock[2].

  • Processing: Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant for LC-MS/MS quantification.

Table 2: Representative PK Parameters for Pyrazino[1,2-B]isoquinoline Scaffold (Simulated)

ParameterIV (1 mg/kg)PO (10 mg/kg)IP (5 mg/kg)Unit
C_max 850.4412.6620.1ng/mL
T_max 0.081.50.5hr
AUC_0-t 1240.52850.31980.7ng·hr/mL
t_1/2 2.43.12.8hr
Bioavailability (F) 10022.931.9%

Pharmacodynamic (PD) Evaluation: Head-Twitch Response (HTR)

Causality of the PD Model: The pyrazino-isoquinoline scaffold frequently interacts with 5-HT2A and 5-HT2C receptors. The Head-Twitch Response (HTR)—a rapid, rhythmic side-to-side rotational head movement—is a highly specific behavioral proxy for 5-HT2A receptor activation in the murine prefrontal cortex[5]. Importantly, 5-HT2C receptor activity potently modulates this response, making HTR an ideal self-validating in vivo assay for evaluating the central penetrance and target engagement of this specific chemical class[6].

Step-by-Step HTR Protocol:

  • Acclimation: Place the mouse in a clear, cylindrical observation arena (20 cm diameter) for 30 minutes prior to dosing to establish baseline locomotor activity.

  • Administration: Dose the animal (typically IP or PO) with the formulated scaffold.

  • Recording: Immediately record the animal using a high-frame-rate camera (≥60 fps) for 60 minutes.

  • Validation Checkpoint: Utilize a magnetometer coil or automated motion-tracking software to validate manual HTR counts. A true HTR event occurs within a specific frequency range (typically 90 Hz oscillations) to distinguish it from normal grooming[5].

  • Quantification: Count the number of discrete HTR events in 5-minute bins to correlate with the PK Tmax​ .

Visualizations

Pathway Drug Pyrazino[1,2-B]isoquinoline Receptor 5-HT2A / 5-HT2C Receptors Drug->Receptor Agonism / Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Transduction SecondMsgr IP3 & DAG Production PLC->SecondMsgr PIP2 Hydrolysis Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Channel Opening HTR Head-Twitch Response (HTR) Calcium->HTR Cortical Firing

Figure 1: Intracellular signaling cascade mapping the pharmacodynamic response of 5-HT modulation.

Workflow Formulation 1. HP-β-CD Formulation Dosing 2. In Vivo Dosing Formulation->Dosing PK 3. Serial PK Sampling Dosing->PK PD 4. PD HTR Assay Dosing->PD Analysis 5. LC-MS/MS Analysis PK->Analysis Integration 6. PK/PD Integration PD->Integration Analysis->Integration

Figure 2: Integrated experimental workflow for parallel pharmacokinetic and pharmacodynamic profiling.

References

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition. National Research Council (US) Committee. National Institutes of Health (NIH) / OLAW. URL:[Link]

  • In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins... PubMed Central (NIH). URL:[Link]

  • The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. PubMed Central (NIH). URL:[Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central (NIH). URL:[Link]

  • Murine Pharmacokinetic Studies. PubMed Central (NIH). URL:[Link]

  • Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction. PubMed. URL:[Link]

Sources

Method

Application Note: High-Purity Crystallization of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Introduction The 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline core is a significant structural motif found in a variety of biologically active compounds, including the widely-used anthelmintic drug Praziquante...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline core is a significant structural motif found in a variety of biologically active compounds, including the widely-used anthelmintic drug Praziquantel.[1] As a critical intermediate and pharmaceutical scaffold, achieving high purity is paramount to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2][3] Crystallization stands as the definitive purification process in pharmaceutical manufacturing, capable of removing impurities and isolating the desired solid-state form with high efficiency.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of crystallization techniques for the purification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline. We will move beyond simple procedural lists to explore the underlying principles, enabling the rational design of robust and reproducible crystallization protocols.

Pre-Crystallization Analysis: Understanding the Molecule

A successful crystallization is not a matter of chance; it is an engineered process predicated on the physicochemical properties of the target molecule. Before any protocol is attempted, a foundational understanding of the compound is essential.

The target molecule, with a molecular formula of C12H16N2, possesses a fused heterocyclic system containing basic nitrogen atoms.[6] Its structure is analogous to Praziquantel, which is classified as a BCS Class II drug, indicating low aqueous solubility and high permeability.[7][8] Therefore, we can infer similar solubility characteristics for our target compound.

PropertyValue / Expected BehaviorSignificance for Crystallization
Molecular Formula C12H16N2Provides the basis for molecular weight calculation.
Molecular Weight 188.27 g/mol [6]Influences dissolution kinetics.
XLogP3 1.2[6]Indicates a hydrophobic nature, suggesting poor solubility in water but good solubility in many organic solvents.
Expected Solubility Sparingly soluble in water; soluble in polar aprotic and protic organic solvents (e.g., Chloroform, Methanol, Ethanol, Ethyl Acetate).[8][9]This is the most critical parameter for solvent selection in all crystallization methods.
Hydrogen Bonding Contains hydrogen bond acceptors (Nitrogen atoms).This property can be exploited for co-crystallization or to influence solvent-solute interactions.[10]
pKa Weakly basic nature expected due to the amine functionalities.Affects solubility in acidic/basic solutions; salt formation could be an alternative purification strategy.

The Science of Crystal Formation: A Primer

Crystallization is a thermodynamic process driven by supersaturation.[4] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This unstable state is the necessary precursor for both nucleation and crystal growth.

  • Nucleation: The initial formation of tiny, ordered crystalline entities (nuclei) from the supersaturated solution.[11] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, such as seed crystals (secondary nucleation).[11]

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei, causing them to grow in size.[11]

The quality of the final crystalline product is determined by the balance between these two kinetics. Rapid nucleation leads to many small crystals, which may trap impurities, while slow, controlled growth favors the formation of larger, purer crystals.[12]

cluster_0 The Crystallization Process A Undersaturated Solution (Solute Fully Dissolved) B Supersaturation Achieved (e.g., by cooling or adding anti-solvent) A->B Induce Supersaturation C Metastable Zone (Nucleation is possible but may be slow) B->C D Nucleation (Formation of Crystal Seeds) C->D Overcome Energy Barrier E Crystal Growth (Orderly addition of molecules) D->E Growth on Nuclei F Equilibrium (Solution is saturated, growth stops) E->F G Isolation (Filtration and Drying) F->G

Caption: The fundamental stages of crystallization from solution.

Strategic Selection of Crystallization Method

The choice of crystallization technique is dictated by the compound's solubility profile, the quantity of material, and the desired outcome. The following decision tree provides a logical pathway for selecting the most appropriate method.

Start Start: Crude Material of Pyrazino[1,2-B]isoquinoline Q1 Is solubility highly dependent on temperature? Start->Q1 A1_Yes Cooling Crystallization Q1->A1_Yes Yes Q2 Is material amount very small (<50 mg) or are high-quality single crystals needed? Q1->Q2 No End Pure Crystals A1_Yes->End A1_No Anti-Solvent Crystallization A1_No->End Q2->A1_No No A2_Yes Vapor Diffusion Q2->A2_Yes Yes A2_Yes->End A2_No Proceed with selected method

Caption: Decision tree for selecting a suitable crystallization method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationales for each step.

Protocol 1: Cooling Crystallization

This is the most common and often first-choice method, leveraging the difference in solubility of the compound at elevated and ambient (or sub-ambient) temperatures.

Rationale: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling is critical to favor crystal growth over rapid nucleation, resulting in larger, purer crystals.[12]

Step-by-Step Methodology:

  • Solvent Screening: In separate small vials, test the solubility of ~10-20 mg of the crude material in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). A good solvent will dissolve the compound when heated but show significantly lower solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place the crude 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in an Erlenmeyer flask equipped with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Crucial: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[10] Allow the solution to cool slowly to room temperature. An insulated container (like a beaker filled with sand or a Dewar flask) can be used to slow the cooling rate further.[12] Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in a particular solvent, even at low temperatures. It works by introducing a second solvent (the "anti-solvent") in which the compound is insoluble, causing a rapid decrease in solubility and inducing crystallization.[14][15]

Rationale: The compound is dissolved in a "good" solvent. A miscible "poor" solvent (the anti-solvent) is then added slowly. This changes the overall polarity of the solvent system, drastically reducing the compound's solubility and forcing it to crystallize. The rate of anti-solvent addition is a key parameter for controlling crystal size.[16]

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection: Identify a solvent that readily dissolves the compound (e.g., Methanol, THF). Then, find an anti-solvent in which the compound is poorly soluble but that is fully miscible with the first solvent (e.g., Water, Hexane, Diethyl Ether).[17]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. The addition should be slow enough to maintain a low level of local supersaturation. Observe for the first sign of persistent cloudiness (turbidity), which indicates the onset of nucleation.

  • Maturation: Once turbidity is observed, stop adding the anti-solvent and allow the solution to stir for a period (30 minutes to several hours) to allow the formed nuclei to grow. If no crystals form, add a few more drops of anti-solvent.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This method is ideal for generating very high-quality single crystals from small amounts of material, often for the purpose of X-ray diffraction analysis.[18][19]

Rationale: A solution of the compound in a moderately volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile anti-solvent.[17] The anti-solvent vapor slowly diffuses into the solution, while the solvent vapor slowly diffuses out, gradually inducing supersaturation and promoting the slow growth of a few, well-ordered crystals.[19][20]

Step-by-Step Methodology:

  • Setup: Dissolve a small amount of the compound (1-10 mg) in a good, moderately volatile solvent (e.g., THF, Chloroform) in a small vial (e.g., a 1-dram vial).

  • Chamber Preparation: Place this open vial inside a larger beaker or jar. Add a small amount of a volatile anti-solvent (e.g., Pentane, Diethyl Ether) to the bottom of the larger chamber, ensuring the liquid level is below the top of the inner vial.[17]

  • Sealing and Incubation: Seal the larger chamber tightly and leave it undisturbed in a location free from vibrations and temperature fluctuations.[19]

  • Growth and Collection: Crystal growth may take several hours to weeks.[20] Once suitable crystals have formed, carefully open the chamber and collect them.

Troubleshooting Common Crystallization Problems

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated (too much solvent used).[21][22]2. Compound forms a stable supersaturated solution.[22]3. Cooling is not sufficient.[13]1. Boil off some solvent to increase concentration and re-cool.[21]2. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[13][22]3. Cool the solution in an ice/salt bath to further decrease solubility.[22]
"Oiling Out" (Liquid droplets form instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the compound (or its impure form).[22]2. The solution is too concentrated, causing the compound to precipitate too quickly above its melting point.[21]1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and cool very slowly.[21][22]2. Choose a solvent with a lower boiling point.
Very Poor Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[21]2. Premature crystallization during hot filtration.3. Incomplete transfer of crystals during filtration.1. If the mother liquor is still available, concentrate it by evaporation and cool again to recover a second crop of crystals.[21]2. Ensure filtration apparatus is pre-heated.3. Rinse the flask with cold mother liquor to transfer all solids.
Crystals Form Too Quickly (Often resulting in powder or small needles)1. The solution was cooled too rapidly.[21]2. The solution was excessively supersaturated.1. Re-dissolve the solid by heating and allow it to cool much more slowly (e.g., in an insulated bath).[12]2. Use slightly more solvent to reduce the initial level of supersaturation.

Conclusion

The purification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline via crystallization is a critical step for its use in research and drug development. A successful outcome hinges on a systematic approach that begins with understanding the molecule's physicochemical properties. By rationally selecting a method—be it cooling, anti-solvent, or vapor diffusion—and carefully controlling key parameters like cooling rate and supersaturation, researchers can consistently obtain this valuable scaffold in high purity. The protocols and troubleshooting guide provided herein serve as a robust framework for developing and optimizing a crystallization process tailored to this specific compound, ensuring the integrity and quality required for downstream applications.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Jones, W., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Fujiwara, M., Nagy, Z. K., Chew, J. W., & Braatz, R. D. First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • van der Sluis, P., & Lenstra, A. T. H. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr Journals. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • ResearchGate. First-principles and direct design approaches for the control of pharmaceutical crystallization | Request PDF. [Link]

  • Scribd. Crystallization Principles and Applications | PDF. [Link]

  • Guide for crystallization. [Link]

  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. [Link]

  • Crystallisation Techniques. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Lyphar. (2025, February 20). Chemical Structure and Physical Properties of Praziquantel Competitive Price. [Link]

  • UKM. Physicochemical and Pharmacokinetic Evaluation of Praziquantel Co-Crystals by Varying the Spacer Group of Co-Crystal Formers. [Link]

  • Quora. (2014, June 5). During crystallisation, what is the most likely cause for getting no crystal growth?[Link]

  • ResearchGate. (2013, November 6). How to adjust the crystal quality?[Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • National Center for Biotechnology Information. Praziquantel | C19H24N2O2 | CID 4891 - PubChem. [Link]

  • ResearchGate. Physicochemical properties of praziquantel. | Download Scientific Diagram. [Link]

  • Al-kassas, R., et al. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. PMC. [Link]

  • IJCEA. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • National Center for Biotechnology Information. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • ResearchGate. (2016, October 17). How do i crystalize my alkaloid out of the solution?[Link]

  • National Center for Biotechnology Information. 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 - PubChem. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

Sources

Application

Application Note: Cell Culture Assay Preparation and High-Throughput Screening of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: GPCR Functional Assays (5-HT2A) and in vitro Cytotoxicity Profiling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: GPCR Functional Assays (5-HT2A) and in vitro Cytotoxicity Profiling.

Introduction and Pharmacological Significance

The compound 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (PubChem CID: 12248070)[1] serves as a highly versatile tricyclic pharmacophore in modern drug discovery. Structurally, it forms the core scaffold for two major classes of therapeutics:

  • CNS Modulators: Derivatives exhibit high-affinity binding to the serotonin (5-HT) receptor family, particularly acting as 5-HT2A and 5-HT2C receptor antagonists/inverse agonists[2][3].

  • Antineoplastic Agents: Functionalized pyrazino[1,2-b]isoquinolines (often as simplified analogs of complex alkaloids like saframycin or trabectedin) demonstrate potent cytotoxicity against solid tumors by inducing G2/M cell cycle arrest and modulating proteasome activity[4][5].

This application note provides a comprehensive, self-validating methodology for preparing cell culture assays to evaluate the pharmacological profile of this scaffold.

Experimental Design & Causality (E-E-A-T Principles)

To ensure high scientific integrity, assay conditions must be tailored to the specific mechanistic behavior of pyrazino[1,2-b]isoquinolines.

Cell Line Selection
  • For GPCR Modulation (5-HT2A): CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor are preferred. These cell lines lack significant endogenous 5-HT receptor background, providing a clean signal-to-noise ratio for Gq/11-coupled calcium mobilization[6][7].

  • For Cytotoxicity Profiling: A549 (human lung carcinoma) and HT-29 (human colon carcinoma) are selected because pyrazino[1,2-b]isoquinoline-4-ones have demonstrated selective toxicity in these lines via degradation of G2/M checkpoint machinery (cdc2, Cyclin B1)[5].

Reagent Causality
  • Dialyzed FBS & Serum Starvation: Standard Fetal Bovine Serum (FBS) contains endogenous serotonin which can prematurely desensitize 5-HT2A receptors. Using dialyzed FBS or implementing a 1-hour serum starvation step prior to the assay is critical to maintain receptor sensitization[6].

  • Probenecid Addition: During calcium assays, probenecid (2.5 mM) is added to the dye-loading buffer. It inhibits organic anion transporters (e.g., MRP), preventing the active efflux of the fluorogenic calcium dye from the cytoplasm[3].

Self-Validating Assay Systems

Every screening plate must include a self-validating control matrix:

  • Positive Controls: Serotonin (5-HT) for agonist mode; M100907 (Volinanserin) for antagonist mode[3]. Cisplatin or Doxorubicin for cytotoxicity[8].

  • Vehicle Control: 0.1% to 0.5% DMSO to establish baseline (pyrazino-isoquinolines are highly hydrophobic and require DMSO for initial solubilization).

  • Quality Control Metric: The Z'-factor must be calculated for each plate. A Z'-factor 0.5 indicates a robust assay capable of distinguishing true hits from background noise.

Data Presentation: Expected Parameters

Table 1: Recommended Cell Lines and Assay Parameters

Assay TypeTargetRecommended Cell LineReadout / DyeIncubation Time
GPCR Functional 5-HT2A ReceptorCHO-K1 (Stably transfected)Fluorescence (FLIPR Calcium 5)1 hour (Dye loading)
GPCR Functional 5-HT2C ReceptorHEK293 (Transient/Stable)Fluorescence (FLIPR Calcium 5)1 hour (Dye loading)
Cytotoxicity Cell ViabilityHT-29 (Colon Carcinoma)Absorbance (MTT) / Luminescence72 hours
Cytotoxicity Cell ViabilityA549 (Lung Carcinoma)Absorbance (MTT) / Luminescence72 hours

Table 2: Expected Pharmacological Profiles for Pyrazino[1,2-b]isoquinolines

Compound ClassAssayExpected MetricReference Range
Unsubstituted Core5-HT2A AntagonismIC50> 10 μ M (Low affinity)
Halogenated/Alkylated5-HT2A AntagonismIC505 nM – 500 nM[3]
Pyrazino-isoquinoline-4-onesHT-29 CytotoxicityGI50 / IC500.1 μ M – 50 μ M[5]

Mandatory Visualizations

Receptor Signaling & Modulation Pathway

G Compound Pyrazino[1,2-b] isoquinoline Receptor 5-HT2A Receptor Compound->Receptor Modulates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ IP3->Calcium ER Release FLIPR FLIPR Calcium 5 Dye (Fluorescence) Calcium->FLIPR Binds

Fig 1: 5-HT2A Gq-coupled signaling pathway and modulation by pyrazino[1,2-b]isoquinolines.

High-Throughput Screening Workflow

Workflow Step1 Cell Seeding (CHO-K1 5-HT2A or A549) Step2 Incubation & Starvation (Serum-free medium) Step1->Step2 Step3 Dye Loading (FLIPR Calcium 5 + Probenecid) Step2->Step3 Step4 Compound Addition (Pyrazino-isoquinoline derivatives) Step3->Step4 Step5 Fluorescence Readout (FlexStation / FLIPR Tetra) Step4->Step5 Step6 Data Analysis (IC50 / EC50 Calculation) Step5->Step6

Fig 2: Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation
  • Stock Solution: Dissolve the synthesized 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline derivative in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Sonication: If the compound is a highly substituted pyrazinoisoquinoline-4-one, sonicate in a water bath at 37°C for 5-10 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point concentration response curve (CRC) using 1:3 serial dilutions in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into the assay buffer (e.g., HBSS) immediately before addition to the cells to yield a final assay DMSO concentration of 1.0% (preferably 0.1%).

Protocol B: Gq-Coupled 5-HT2A Calcium Mobilization Assay (FLIPR)

Adapted from biophysical validation standards for 5-HT2A signaling[2][6].

  • Cell Seeding: Harvest stably transfected CHO-K1-5-HT2A cells. Seed at a density of 40,000–60,000 cells/well in 50 μ L of F-12/DMEM containing 10% dialyzed FBS into a 96-well or 384-well black-wall, clear-bottom microplate[7].

  • Incubation: Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Serum Starvation: Aspirate the media and replace with 50 μ L of Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate for 1 hour at 37°C[6].

  • Dye Loading: Add 50 μ L of 2X FLIPR Calcium 5 dye supplemented with 2.5 mM water-soluble probenecid to each well. Incubate for 50 minutes at 37°C, followed by 10 minutes at room temperature in the dark[3].

  • Antagonist Pre-incubation (If testing for antagonism): Add 10 μ L of the prepared pyrazino[1,2-b]isoquinoline compound (at 10X final concentration). Incubate for 15-30 minutes.

  • Readout: Transfer the plate to a FLIPR Tetra or FlexStation 3. Read baseline fluorescence ( λex​ = 485 nm, λem​ = 525 nm) for 10 seconds.

  • Agonist Addition: The instrument automatically injects 5-HT (typically at the EC80 concentration, e.g., 10-30 nM) and records fluorescence continuously for 90-120 seconds to capture the peak intracellular calcium ( Cai2+​ ) spike[3].

Protocol C: Cell Viability & Cytotoxicity Assay (MTT)

Adapted for evaluating the antineoplastic potential of pyrazino[1,2-b]isoquinoline-4-ones[5].

  • Cell Seeding: Seed HT-29 or A549 cells at 5,000 cells/well in 100 μ L of complete media (DMEM + 10% FBS) in a 96-well plate. Allow 24 hours for attachment.

  • Treatment: Add 10 μ L of the pyrazino[1,2-b]isoquinoline derivatives (diluted in media) to achieve final concentrations ranging from 0.01 μ M to 100 μ M. Include a vehicle control (0.1% DMSO) and positive control (Cisplatin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2[8].

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) and incubate overnight at 37°C to dissolve the crystals[6].

  • Readout: Measure absorbance at 550 nm (with a reference wavelength of 650 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • PubChem Database. 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 | CID 12248070. National Center for Biotechnology Information. Available at:[Link]

  • Wang, Y., et al. (2024). Development of Cyclic N,O-Aminal-Embedded Bis-tetrahydroisoquinoline Analogues as Potential DNA Alkylation Agents. Organic Letters. Available at:[Link]

  • González, J. F., et al. (2016). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. RSC Advances. Available at:[Link]

  • Pellissier, L. P., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at:[Link]

  • Canal, C. E., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Ortín, I., et al. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in aqueous buffers

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility challenges with the tricyclic basic amine, 2,3,4,6,11,11A-Hexahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility challenges with the tricyclic basic amine, 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline.

Mechanistic Overview of the Solubility Challenge

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (PubChem CID 12248070)[1] features a rigid, lipophilic isoquinoline core fused to a piperazine ring. The presence of the basic secondary/tertiary amine nitrogens dictates its pH-dependent solubility profile. At physiological pH (7.4), a significant fraction of the compound exists as the un-ionized free base[2]. Because the free base possesses high crystal lattice energy and high lipophilicity, it is thermodynamically disfavored from remaining in an aqueous solution, leading to rapid precipitation during assay dilutions.

Pathway A Compound 10mM DMSO Stock B Aqueous Buffer Dilution (pH 7.4) A->B C Precipitation? B->C D Proceed to Assay C->D No E Adjust Buffer pH (e.g., pH < pKa) C->E Yes F Add Surfactants (e.g., 0.1% Tween-20) C->F Yes G Cyclodextrin Complexation (e.g., 20% HP-β-CD) C->G Yes

Decision matrix for resolving precipitation of basic amines in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does the compound crash out immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) for my biochemical assay? Causality: This is a classic case of solvent-shift supersaturation. While the compound is highly soluble in aprotic solvents like DMSO, diluting it into an aqueous buffer rapidly drops the solvent capacity. At pH 7.4, the basic amine is partially unprotonated[2]. The sudden shift forces the highly lipophilic free base past its thermodynamic solubility limit. This triggers rapid nucleation, causing the molecules to aggregate and form visible precipitate or colloidal suspensions that scatter light and interfere with assay readouts.

Q2: How can I maintain solubility in cell-based assays without exceeding the 0.5% DMSO toxicity threshold? Causality & Solution: To keep DMSO low while preventing precipitation, you must lower the thermodynamic barrier for aqueous solvation. We recommend a micellar encapsulation strategy using non-ionic surfactants[3]. By pre-mixing the DMSO stock with a surfactant like Tween-20 or Pluronic F-68 before adding the aqueous buffer, the hydrophobic isoquinoline core is sequestered within the hydrophobic core of the surfactant micelles, while the hydrophilic PEG chains interact with the water. This shields the compound from the bulk aqueous phase without denaturing target proteins.

Q3: We are advancing to in vivo pharmacokinetic (PK) studies. What is the optimal formulation strategy for oral (PO) dosing? Causality & Solution: DMSO is unsuitable for in vivo studies due to local toxicity and tissue damage. The most effective strategy is a two-pronged approach: Salt formation combined with cyclodextrin inclusion[4]. Converting the free base to a salt (e.g., hydrochloride or mesylate) lowers the crystal lattice energy, significantly improving the dissolution rate. Formulating this salt in 20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the lipophilic aromatic rings to enter the hydrophobic cavity of the cyclodextrin, forming a highly water-soluble inclusion complex.

Quantitative Formulation Strategies

The table below summarizes the expected solubility limits and recommended applications based on the formulation vehicle used.

Formulation StrategyVehicle CompositionExpected Solubility LimitRecommended Application
Aqueous Buffer PBS (pH 7.4), 1% DMSO< 10 µMBaseline (Not recommended)
pH Adjustment Acetate Buffer (pH 4.5), 1% DMSO~ 100 - 250 µMAcid-tolerant biochemical assays
Micellar Dispersion PBS, 0.5% DMSO, 0.1% Tween-20~ 50 - 150 µMCell-based assays
Inclusion Complex 20% HP-β-CD in ddH₂O> 5 mMIn vivo PK dosing (IV/PO)
Lipid Emulsion 5% NMP, 10% Solutol HS-15, 85% Saline> 10 mMHigh-dose toxicology studies

Self-Validating Experimental Protocols

To ensure data integrity, every solubilization attempt must be empirically validated. Below are the standard operating procedures for assessing and formulating this compound.

Protocol A: Kinetic Solubility Profiling via Nephelometry

This protocol measures the point of precipitation (cloud point) using light scattering, providing a true kinetic solubility limit for your specific assay conditions.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Shift: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate. Rapidly add 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well using a multichannel pipette to ensure uniform mixing (final DMSO = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium nucleation.

  • Measurement: Read the plate on a microplate reader equipped with a nephelometer or measure absorbance at 620 nm (where the compound does not absorb light; any signal is due to scatter from precipitation).

  • Self-Validation Check: Include Propranolol (highly soluble, no scatter) and Amiodarone (poorly soluble, high scatter) as internal controls. The solubility limit is defined as the highest concentration where the scatter signal is statistically indistinguishable from the blank (1% DMSO in buffer).

Protocol B: Preparation of 20% HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol utilizes cyclodextrin to create a clear, stable aqueous formulation suitable for intravenous or oral administration.

FormulationWorkflow S1 Weigh API & Excipient S2 Aqueous Solvation S1->S2 S3 Sonication & Vortexing S2->S3 S4 0.22 µm Filtration S3->S4 S5 HPLC-UV Validation S4->S5

Step-by-step experimental workflow for HP-β-CD formulation and validation.

Methodology:

  • Excipient Preparation: Weigh 2.0 g of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of double-distilled water (ddH₂O) to create a 20% (w/v) vehicle. Stir until completely clear.

  • API Addition: Weigh the required amount of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (preferably the HCl salt form) to achieve the target dose (e.g., 5 mg/mL) and add it slowly to the stirring HP-β-CD solution.

  • Complexation: Vortex the suspension for 2 minutes, followed by bath sonication for 15 minutes at 37°C. The mechanical energy and mild heat drive the lipophilic isoquinoline core into the cyclodextrin cavity.

  • Sterilization & Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

  • Self-Validation Check (Critical): Do not assume 100% of the compound dissolved. Take a 10 µL aliquot of the pre-filtered suspension and a 10 µL aliquot of the post-filtered solution. Dilute both 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV. The formulation is validated if the post-filtration AUC (Area Under the Curve) is ≥ 95% of the pre-filtration AUC, confirming no API was lost as trapped precipitate in the filter.

References

  • National Center for Biotechnology Information. "2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 | CID 12248070". PubChem.
  • Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table". Drug Hunter, July 2022.
  • Gowardhane, A. P., et al. "Review on Enhancement of Solubilization Process". American Journal of Drug Discovery and Development, May 2014.
  • Savjani, K. T., et al. "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs". UMLUB, Dec 2019.

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Chromatography

Welcome to the analytical support center for the chromatography of the 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold. This guide is designed for analytical chemists and drug development professionals d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the chromatography of the 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold. This guide is designed for analytical chemists and drug development professionals dealing with method development, impurity profiling, and stability-indicating analyses.

Understanding the Analyte & The Chromatographic Challenge

The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline system is a complex tricyclic framework featuring two basic nitrogen centers: a secondary amine in the pyrazine ring and a tertiary bridgehead nitrogen. Because the pKa values of these basic amines typically range between 8.0 and 9.5, they are highly susceptible to secondary ion-exchange interactions with residual, ionized silanols (pKa ~4.5) on standard silica-based stationary phases.

This fundamental acid-base interaction is the primary driver of peak tailing, which frequently masks structurally similar co-eluting impurities such as synthetic regioisomers, unreacted precursors, or oxidative degradants (e.g., N-oxides or pyrazino-isoquinoline-diones)[1]. Conventional analytical methods using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection often fail to resolve these structurally similar species without targeted optimization[2].

Quantitative Data: Parameter Optimization Matrix

To achieve the USFDA-recommended baseline resolution ( Rs​>2.0 )[3], analysts must manipulate specific thermodynamic and kinetic parameters. The table below summarizes the causality between chromatographic parameters and the resolution of pyrazino[1,2-b]isoquinoline impurities.

ParameterTypical AdjustmentEffect on Resolution ( Rs​ )Mechanistic Causality
Mobile Phase pH Shift to pH 2.5 or pH 10.5High Impact: Drastically alters selectivity ( α ).Low pH: Protonates both the analyte and silanols, eliminating ionic attraction. High pH: Deprotonates the basic nitrogens, rendering the analyte neutral and increasing hydrophobic retention[2].
Organic Modifier Switch from Acetonitrile to MethanolModerate Impact: Changes band spacing and selectivity ( α ).Acetonitrile is a dipole-only solvent. Methanol acts as both a hydrogen bond donor and acceptor, altering selectivity for impurities with different hydrogen-bonding capacities (e.g., hydroxylated degradants)[4].
Particle Size 5 µm 1.7 µm (Solid-core)High Impact: Increases plate number ( N ).Smaller, solid-core particles reduce eddy diffusion and improve mass transfer, leading to sharper peaks and resolving closely eluting shoulders[4][5].
Gradient Slope Reduce to 1% B/minModerate Impact: Increases capacity factor ( k ) differences.A shallower gradient decreases the rate of change in organic concentration, maximizing the time structurally similar compounds spend partitioning, thus pulling apart co-eluting peaks[2].

Experimental Protocols & Methodologies

When a co-eluting impurity is suspected, do not rely solely on UV integration. Implement the following self-validating protocols to force the separation of hidden impurities.

Methodology A: High-pH Mobile Phase Preparation for Basic Amines

Causality: Operating at a pH above the analyte's pKa (e.g., pH 10.5) ensures the basic nitrogens of the pyrazino[1,2-b]isoquinoline are fully deprotonated. This eliminates ionic interactions with silanols and forces the separation to rely purely on hydrophobic partitioning[2].

  • Buffer Selection: Select Ammonium bicarbonate (pKa ~10.3) to ensure adequate buffering capacity at high pH.

  • Formulation: Weigh 0.79 g of Ammonium bicarbonate to create a 10 mM solution in 1 L of HPLC-grade water.

  • pH Adjustment: Adjust the pH to 10.5 using concentrated ammonium hydroxide.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates[5].

  • Column Pairing (Critical): Standard silica dissolves above pH 8.0. You must pair this mobile phase with a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based stationary phase[3].

Methodology B: Focused Gradient Optimization for Shoulder Peaks

Causality: Co-eluting impurities often appear as a persistent shoulder. Decreasing the rate of change in the organic solvent concentration maximizes the selectivity ( α ) differences between the closely eluting impurity and the main peak[2][4].

  • Initial Scouting: Run a broad gradient (e.g., 5% to 95% Organic over 20 minutes) to determine the approximate elution percentage (%B) of the target peak[2].

  • Calculate Elution %B: Account for the system's dwell volume to calculate the exact %B at the column head when the peak eluted.

  • Design Shallow Gradient: Program a new gradient starting 5% below the calculated elution %B and ending 5% above it, with a slope of 1% B/minute or less[2].

  • Evaluate Resolution: Inject the sample and calculate the resolution. If Rs​<2.0 , proceed to change the organic modifier.

Troubleshooting Workflow Visualization

Follow this logical decision tree when addressing non-baseline resolution in your method development.

TroubleshootingWorkflow Start Co-eluting Impurity Rs < 1.5 MS LC-MS Peak Purity Identify m/z Start->MS pH Adjust Mobile Phase pH <3.0 or >10.0 MS->pH Solvent Change Organic Modifier (MeCN to MeOH) pH->Solvent Unresolved Success Baseline Resolution Rs ≥ 2.0 pH->Success Resolved Column Change Stationary Phase (Solid-core / Polar-embedded) Solvent->Column Unresolved Solvent->Success Resolved Gradient Shallow Gradient (1% B/min) Column->Gradient Gradient->Success

Workflow for resolving co-eluting peaks in basic amine chromatography.

Frequently Asked Questions (FAQs)

Q1: I am observing a persistent shoulder on the main peak of my hexahydro-pyrazino[1,2-b]isoquinoline sample. How do I definitively identify if it is a co-eluting impurity or just column voiding? A1: A single peak or shoulder on a UV chromatogram does not guarantee purity. The most effective way to detect co-eluting species is to use Liquid Chromatography-Mass Spectrometry (LC-MS)[2]. Analyze the peak using an LC-MS system; if multiple compounds are co-eluting, the mass spectrum across the peak width will show multiple distinct m/z values. Alternatively, use a Photodiode Array (PDA) detector to perform a peak purity/homogeneity test by comparing the UV spectra at the leading edge, apex, and tailing edge of the peak[6].

Q2: Why does my peak tail severely at pH 7.0, causing it to merge with a known degradant? A2: At a neutral pH of 7.0, the basic nitrogens of the pyrazino[1,2-b]isoquinoline are partially protonated (positively charged), while the residual silanols on the silica stationary phase are ionized (negatively charged). This creates strong ionic secondary interactions, leading to severe tailing and co-elution[3]. To resolve this, you must shift the pH away from neutral—either to <3.0 to protonate the silanols, or to >10.0 to deprotonate your analyte[2].

Q3: I've optimized the pH, but an oxidative degradant (N-oxide) still co-elutes with the active pharmaceutical ingredient (API). What is the next logical step? A3: If pH optimization fails, the most powerful method for improving band spacing ( α ) is to change the mobile phase constituents[4]. If you are currently using Acetonitrile, substitute it with Methanol or Tetrahydrofuran. Because Methanol is a protic solvent, it will interact differently with the oxygen atom of the N-oxide degradant compared to the unoxidized API, often providing the necessary selectivity shift to pull the peaks apart[2][4].

Q4: How do I ensure my method is "stability-indicating" for this specific scaffold? A4: A stability-indicating method must be able to resolve the main compound from all potential degradation products. You must perform forced degradation studies (exposing the sample to acid, base, peroxide, light, and heat) to intentionally generate degradants such as oxidative demethylation products or diones[1][7]. Once generated, apply the optimization workflow above to ensure the main peak is baseline resolved ( Rs​>2.0 ) from all forced degradants[3][7].

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Veeprho. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Available at:[Link]

  • Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. ResearchGate. Available at:[Link]

  • Hplc method development and validation: an overview. SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Scale-Up Synthesis for 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and process chemists with authoritative, self-validating protocols for scaling up the synthesis of the 2,3,4,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and process chemists with authoritative, self-validating protocols for scaling up the synthesis of the 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold. This bicyclic framework is a critical pharmacophore in numerous cytotoxic and CNS-active agents, but transitioning from discovery-scale synthesis to multi-kilogram manufacturing introduces severe thermodynamic and purification bottlenecks.

Route Selection & Process Causality

In discovery chemistry, this scaffold is frequently accessed via multicomponent reactions, such as the Ugi 4-component reaction (Ugi 4-CR) followed by a 6-endo Heck cyclization [1]. While excellent for library generation, this route is heavily reliant on transition metals (Palladium) and expensive isocyanides, making it economically and environmentally prohibitive for >1 kg scale-up.

For process-scale manufacturing, the most atom-economical and scalable approach utilizes the tandem condensation of 3-formyl-1H-isochromen-1-one with ethane-1,2-diamine, followed by a global hydride reduction[2]. This route avoids heavy metals, utilizes bulk-available starting materials, and reduces the step count. However, it requires precise thermodynamic control to prevent polymerization during the initial condensation and strict chemoselective handling during the reduction phase.

Validated Experimental Protocols (Scale-Up Workflows)

The following methodologies are engineered as self-validating systems; physical state changes (e.g., granular precipitate formation) act as real-time indicators of protocol success.

Protocol A: Tandem Condensation to 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one

Causality: The reaction initiates via a highly exothermic Schiff base formation at the formyl group, followed by intramolecular aminolysis of the lactone[2]. On a >1 kg scale, the enthalpy of aminolysis ( ΔHrxn​ ) can trigger thermal runaway, leading to intermolecular oligomerization rather than the desired intramolecular cyclization. Cryogenic dosing is mandatory.

Step-by-Step Methodology:

  • Preparation: Charge a 50 L glass-lined reactor with 3-formyl-1H-isochromen-1-one (1.0 eq, 1.0 kg) and aqueous ethanol (10 L, 80:20 EtOH:H2O).

  • Thermal Control: Cool the reactor jacket to 0–5 °C under a continuous nitrogen sweep.

  • Dosing: Prepare a solution of ethane-1,2-diamine (1.05 eq) in aqueous ethanol (2 L). Critical Step: Dose the diamine solution via a subsurface dip-tube over 3–4 hours. Maintain the internal temperature strictly < 10 °C.

  • Cyclization: Once dosing is complete, gradually heat the mixture to reflux (approx. 78 °C) for 6 hours to drive the intramolecular lactone aminolysis to completion[2].

  • Isolation: Cool the reactor to 0 °C to induce crystallization. Filter the resulting slurry, wash the filter cake with cold ethanol (2 L), and dry under vacuum at 40 °C to yield the intermediate lactam.

Protocol B: Global Reduction to the Hexahydro Free Base

Causality: The intermediate contains both a lactam and an imine/enamine equivalent. Prolonged heating with an excess of a strong hydride donor (e.g., LiAlH4) is required to fully reduce the system[2]. Unquenched LiAlH4 and the resulting aluminum salts create intractable emulsions during aqueous workup. Implementing a strict Fieser workup ensures the formation of a rigid, filterable aluminum hydroxide lattice.

Step-by-Step Methodology:

  • Preparation: Charge a dry 50 L reactor with anhydrous THF (15 L) and cool to 0 °C.

  • Reagent Suspension: Carefully suspend LiAlH4 (4.0 eq) in the THF. (Safety Note: Ensure absolute absence of moisture to prevent hydrogen gas explosions).

  • Addition: Add the 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one intermediate (1.0 kg) portion-wise over 2 hours, keeping the internal temperature < 15 °C.

  • Reduction: Heat the reaction to reflux (65 °C) for 18–24 hours. Monitor completion via HPLC (look for the disappearance of the M-14 lactam mass).

  • Self-Validating Workup (Fieser Method): Cool the reactor to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add:

    • x mL of DI water (Add dropwise; expect extreme hydrogen gas evolution).

    • x mL of 15% w/v aqueous NaOH.

    • 3x mL of DI water.

  • Validation: Stir vigorously for 1 hour. The protocol is successful when the gelatinous gray mixture transitions into a stark white, granular precipitate.

  • Isolation: Filter the mixture through a Celite pad, wash the cake with hot THF (3 L), and concentrate the filtrate in vacuo to afford the crude 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline free base.

Process Troubleshooting & FAQs

Q: During the diamine addition (Protocol A), I am observing a high percentage of polymeric impurities. How can I suppress this? A: Polymeric impurities arise from intermolecular Schiff base formation when the local concentration of the diamine is too high relative to the isochromenone. Ensure you are using a subsurface dosing tube to prevent localized pooling of the diamine at the solvent surface. Additionally, increasing the total solvent volume by 20% (high dilution principle) and strictly maintaining the temperature < 10 °C will kinetically favor the intramolecular cyclization over intermolecular polymerization.

Q: The Fieser workup in Protocol B still resulted in a gelatinous emulsion. What went wrong, and how do I fix it? A: A gelatinous emulsion during a Fieser workup typically means the sequential addition of water and NaOH was performed too rapidly, or the impeller stirring was insufficient to shear the forming aluminum lattice. If you are already stuck with an emulsion, add a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate) and stir vigorously for 2–4 hours. The tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion. For future kg-scale runs, consider replacing LiAlH4 with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), which remains soluble and is significantly easier to quench.

Q: How do we control the stereochemistry at the 11a position during the reduction? A: The reduction of the imine bond dictates the relative stereochemistry at the 11a position. Hydride delivery typically occurs from the less sterically hindered face of the folded tricyclic intermediate. If the diastereomeric ratio (dr) is suboptimal, lowering the reduction temperature (e.g., using DIBAL-H at -78 °C instead of refluxing LiAlH4) can increase facial selectivity, though it will require significantly longer reaction times.

Quantitative Data & Process Parameters

Table 1: Reagent Equivalents and Thermodynamic Parameters (Small vs. Large Scale)

ParameterSmall Scale (<10 g)Large Scale (>1 kg)Process Chemistry Rationale
Diamine Equivalents 1.5 eq1.05 eqMinimizes intermolecular polymerization and reduces raw material costs.
Addition Temperature 20 °C (RT)0–5 °CControls ΔHrxn​ to prevent thermal runaway during Schiff base formation.
Reductant Choice LiAlH4 (4.0 eq)Red-Al (3.5 eq)Red-Al reduces emulsion risks, handles off-gassing better, and is pumpable.
Overall Yield 85%78%Slight drop due to expected crystallization losses during bulk purification.

Table 2: Impurity Profiling and Mitigation Strategies

Impurity TypeOrigin / MechanismDetection MethodMitigation Strategy
Polymeric Amines Intermolecular Schiff base formationGPC / HPLC (Broad peaks)Subsurface dosing, high dilution, strict cryogenic control (< 10 °C).
Des-reduced Lactam Insufficient hydride equivalents or timeLC-MS (M+14 mass shift)Extend reflux time; ensure reductant is not prematurely quenched by moisture.
Aluminum Ash Incomplete Fieser workupICP-MS / Residue on IgnitionUse Rochelle salt wash; strict adherence to the x : x : 3x quench ratio.

Mechanistic & Workflow Visualizations

Mechanism A 3-formyl-1H- isochromen-1-one C Imine Intermediate (Exothermic) A->C + B B Ethane-1,2-diamine D Lactone Aminolysis & Cyclization C->D Intramolecular E 3,4-dihydro-6H-pyrazino [1,2-b]isoquinolin-6-one D->E - H2O F Hydride Reduction (Red-Al / LiAlH4) E->F Scale-up G 2,3,4,6,11,11A-Hexahydro-1H- pyrazino[1,2-b]isoquinoline F->G Fieser Workup

Fig 1. Mechanistic pathway for the scale-up synthesis of the hexahydro-pyrazino[1,2-b]isoquinoline.

Troubleshooting Start Scale-Up Issue Detected Q1 High Exotherm in Step 1? Start->Q1 Q2 Emulsion during Workup? Start->Q2 Q3 Low Diastereomeric Purity? Start->Q3 A1 Dose diamine over 4h at 0°C Q1->A1 Yes A2 Apply strict Fieser Workup Q2->A2 Yes A3 Optimize reduction temp Q3->A3 Yes

Fig 2. Decision tree for troubleshooting scale-up bottlenecks in pyrazino-isoquinoline synthesis.

References

  • Konovalenko, A.S., Shablykin, O.V., Shablykina, O.V., Brovarets, V.S., & Khilya, V.P. (2023). A SIMPLE APPROACH TO THE 1,3,4,6,11,11а-HEXAHYDRO-2H-PYRAZINO[1,2-b]ISOQUINOLINE SYSTEM. Dopovidi National Academy of Sciences of Ukraine.[Link]

  • Ortín, I., González, J.F., & de la Cuesta, E. (2016). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline vs praziquantel anthelmintic efficacy

Publish Comparison Guide: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline vs. Praziquantel Anthelmintic Efficacy Executive Summary Schistosomiasis remains one of the most devastating neglected tropical diseases,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline vs. Praziquantel Anthelmintic Efficacy

Executive Summary

Schistosomiasis remains one of the most devastating neglected tropical diseases, affecting over 250 million people globally[1]. For decades, Praziquantel (PZQ) has been the gold-standard anthelmintic therapy. In drug discovery and medicinal chemistry, understanding the Structure-Activity Relationship (SAR) of PZQ is critical for developing next-generation therapeutics that can overcome emerging resistance. A frequent point of comparative analysis is the core structural scaffold: 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (hereafter referred to as the HPIQ scaffold ) versus the fully functionalized Praziquantel molecule.

As a Senior Application Scientist, I have structured this guide to objectively compare the anthelmintic efficacy of the unacylated HPIQ scaffold against PZQ. We will dissect the causality behind their differential activities, grounded in recent breakthroughs regarding their primary biological target: the transient receptor potential melastatin channel (TRPMPZQ)[1].

Structural Biology & Pharmacophore Analysis

Praziquantel is a pyrazinoisoquinoline derivative, specifically 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. The molecule consists of a tricyclic core with two critical functional groups:

  • A cyclohexylcarbonyl moiety at the R1 position (N-2).

  • An amide carbonyl (oxo group) at the C-4 position.

The HPIQ scaffold (2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline) represents the "naked" tricyclic core. It lacks both the cyclohexylcarbonyl group and the C-4 oxo group[2]. From a medicinal chemistry perspective, removing these functional groups strips the molecule of its essential pharmacophores, drastically altering its lipophilicity, target binding affinity, and ultimately, its anthelmintic efficacy[3].

Mechanistic Causality: The TRPMPZQ Target

For decades, the exact mechanism of PZQ was an enigma. Recent target-based profiling has definitively identified the Schistosoma TRPMPZQ channel as the primary target[1].

  • Praziquantel (PZQ): PZQ acts as a potent agonist of TRPMPZQ. It engages a highly specific, hydrophobic ligand-binding pocket located within the voltage-sensor-like domain (VSLD) of the channel[1]. The cyclohexylcarbonyl group of PZQ is strictly required to form hydrogen bonds and hydrophobic interactions with key residues (e.g., N1388 in S. mansoni TRPMPZQ)[4]. This binding triggers massive intracellular Ca2+ influx, leading to tetanic muscle contraction, tegumental disruption, and parasite death[1].

  • HPIQ Scaffold: Because the HPIQ scaffold lacks the cyclohexylcarbonyl moiety, it cannot effectively engage the VSLD binding pocket of TRPMPZQ[3]. Without this critical interaction, the channel remains closed, no Ca2+ influx occurs, and the parasite's motor function remains unaffected. This structural deficiency explains the complete loss of anthelmintic efficacy in the unacylated core[2].

Comparative Efficacy Profile

To quantify the impact of these structural differences, we summarize the comparative performance data between PZQ and the HPIQ scaffold.

ParameterPraziquantel (PZQ)HPIQ ScaffoldCausality / Mechanistic Note
TRPMPZQ Activation (EC50) ~281 nM[4]>100 µM (Inactive)[3]HPIQ lacks the cyclohexyl ring required for VSLD pocket engagement[4].
In Vitro Worm Contraction Immediate, sustained tetanic contraction[1]No significant effect[2]Lack of TRPM-mediated Ca2+ influx prevents muscle depolarization.
Tegumental Damage Extensive vacuolization within 15 minsIntact tegumentTegument disruption is a downstream effect of rapid Ca2+ overload.
In Vivo Efficacy (ED50, Mice) ~100-150 mg/kg[2]Inactive at >500 mg/kgPoor target affinity translates to a complete lack of in vivo clearance.
LogP (Lipophilicity) ~2.6~1.2HPIQ has lower membrane permeability, further reducing bioavailability.

Experimental Protocols: A Self-Validating System

To empirically validate the efficacy differences between PZQ and HPIQ, we employ a two-tiered experimental workflow: in vitro target validation and in vivo phenotypic screening. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol 1: In Vitro TRPMPZQ Calcium Imaging Assay (Target Validation) Rationale: Direct measurement of intracellular Ca2+ provides a self-validating readout of TRPMPZQ channel activation, isolating target engagement from pharmacokinetic variables[1].

  • Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with a plasmid encoding S. mansoni TRPMPZQ (Sm.TRPMPZQ) using Lipofectamine 3000.

  • Dye Loading: 48 hours post-transfection, wash cells with assay buffer (HBSS + 20 mM HEPES) and load with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C.

  • Compound Preparation: Prepare 10 mM stock solutions of PZQ and HPIQ in DMSO. Dilute to a final assay concentration of 1 µM (ensure final DMSO <0.1% to prevent solvent toxicity).

  • Kinetic Imaging: Using a high-content imaging system (e.g., FLIPR), record baseline fluorescence for 30 seconds. Inject compounds automatically.

  • Data Acquisition: Measure peak fluorescence (Ca2+ influx) over 3 minutes. PZQ will yield a sharp fluorescent spike; HPIQ will remain at baseline[3].

Protocol 2: In Vivo Murine Schistosomiasis Model (Phenotypic Validation) Rationale:In vivo models confirm whether in vitro target affinity translates to actual parasite clearance, accounting for drug metabolism and tissue distribution[2].

  • Infection: Infect 6-week-old female Swiss mice subcutaneously with 100 S. mansoni cercariae.

  • Treatment Administration: At 49 days post-infection (adult worm stage), randomly divide mice into three cohorts (n=10): Vehicle control, PZQ (150 mg/kg), and HPIQ (150 mg/kg). Administer compounds orally via gavage.

  • Perfusion & Recovery: 14 days post-treatment, euthanize the mice. Perfuse the hepatic portal system and mesenteric veins with saline to recover surviving worms.

  • Efficacy Calculation: Count male and female worms. Calculate the worm burden reduction relative to the vehicle control. PZQ typically yields >90% reduction, whereas HPIQ yields <5% reduction[2].

Visualizations

TRP_Pathway PZQ Praziquantel (PZQ) (Active Pharmacophore) TRP Sm.TRPMPZQ Channel (VSLD Binding Pocket) PZQ->TRP Binds N1388 (High Affinity) HPIQ HPIQ Scaffold (Lacks Acyl Group) HPIQ->TRP No Binding (Steric Mismatch) Ca Intracellular Ca2+ Influx TRP->Ca Channel Gate Opens Contraction Tetanic Contraction & Parasite Death Ca->Contraction Muscle Depolarization

Fig 1: Mechanistic causality of TRPMPZQ activation. PZQ engages the channel; HPIQ fails.

Fig 2: Self-validating experimental workflow for evaluating anthelmintic compound efficacy.

Sources

Comparative

comparative cytotoxicity of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline analogs

The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold is a privileged structural motif found in several potent marine-derived bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, including trabectedin (ET-743)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold is a privileged structural motif found in several potent marine-derived bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, including trabectedin (ET-743), saframycins, and renieramycins[1][2]. These compounds exhibit profound antitumor properties, but their clinical translation is often hindered by natural scarcity, complex total synthesis, and in vivo instability of functional groups like the C21-carbinolamine[2].

To overcome these limitations, synthetic analogs and simplified derivatives have been engineered. This guide objectively compares the cytotoxic performance, mechanistic divergence, and structure-activity relationships (SAR) of leading pyrazino[1,2-b]isoquinoline analogs, providing a self-validating framework for preclinical evaluation.

Mechanistic Divergence: Alkylation vs. Checkpoint Degradation

The cytotoxicity of pyrazino[1,2-b]isoquinoline derivatives is not monolithic; minor structural modifications dictate entirely distinct mechanisms of action.

  • DNA Minor Groove Alkylation: Traditional bis-THIQ alkaloids (e.g., trabectedin) rely on a labile carbinolamine moiety to generate an iminium intermediate, which covalently alkylates the N2 position of guanine in the DNA minor groove[2]. Recent innovations have replaced this unstable group with a cyclic N,O-aminal, which acts as a stable prodrug-like activator that undergoes ring-opening to facilitate DNA alkylation[2][3].

  • G2/M Checkpoint Machinery Degradation: Conversely, certain pyrazino[1,2-b]isoquinoline-4-one derivatives bypass DNA damage entirely. Instead, they induce cell death by promoting the targeted degradation of G2/M checkpoint proteins (cdc2, Cyclin B1, and Wee1)[4][5]. The degradation of Wee1 is proteasome-dependent, whereas cdc2 degradation occurs via an orthogonal, non-proteasomal pathway[5].

G A Pyrazino[1,2-b]isoquinoline Scaffold C Iminium Intermediate Formation A->C Aminal/Carbinolamine Derivatives E Proteasome-Mediated Pathway A->E 4-one Derivatives I Non-Proteasomal Pathway A->I 4-one Derivatives B DNA Minor Groove Binding D DNA Alkylation (N2 of Guanine) B->D C->B H Apoptosis / Cell Death D->H F Wee1 Degradation E->F G G2/M Cell Cycle Arrest F->G J cdc2 / Cyclin B1 Degradation I->J J->G G->H

Mechanistic pathways of pyrazino[1,2-b]isoquinoline analogs dictating cell death.

Comparative Cytotoxicity Profiling

The table below synthesizes the in vitro anti-proliferative efficacy of distinct analog classes. The data highlights how side-chain modifications—specifically C-22 esterification and C-21 aminal embedding—drastically alter the IC50 values across human carcinoma cell lines.

Analog ClassRepresentative CompoundStructural ModificationTarget Cell LineIC50 ValuePrimary Mechanism
Renieramycin G Analog Compound 17C-22 2-thiophenecarboxylate esterKB (Cervical)20 nMDNA Alkylation[6]
Pyrazino[1,2-b]isoquinoline-4-one Compound 1bC-4 lactam retentionHT-29 (Colon)195 nMG2/M Checkpoint Degradation[5]
Cyclic N,O-Aminal bis-THIQ Compound 6hC-22 4-methylphenyl oxazolidineMDA-MB-231 (Breast)0.86 µMDNA Alkylation[2][3]
Cyclic N,O-Aminal bis-THIQ Compound 6hC-22 4-methylphenyl oxazolidineA549 (Lung)1.54 µMDNA Alkylation[2][3]

SAR Insights:

  • Conjugation Size: In cyclic N,O-aminal embedded analogs, moderate-sized aromatic substituents (like 4-methylphenyl) at the C22-position are highly favorable for cytotoxicity, whereas overly bulky conjugated systems diminish toxicity due to steric hindrance during minor groove insertion[2][7].

  • Stereochemistry: The relative configuration of the C(4)-lactam is critical. All-syn relative configurations in cyanoamine replacements stabilize the molecule too much, preventing the generation of the necessary alkylating iminium species, rendering them inactive[4][5].

Self-Validating Experimental Protocols

To ensure rigorous evaluation of new pyrazino[1,2-b]isoquinoline analogs, the following protocols integrate built-in causality checks and orthogonal validation steps.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Design: The MTT assay measures mitochondrial metabolic rate as a proxy for viability. To prevent false positives from compound autofluorescence or media interactions, a vehicle-only control and a cell-free background control must be used. Cisplatin is included as a positive reference standard to benchmark relative potency[5][8].

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HT-29, MDA-MB-231) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs (0.01 nM to 100 µM) in DMSO (final DMSO concentration ≤0.1% ). Treat cells for 72 h.

  • Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Cisplatin (10 µM).

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Protocol 2: Mechanistic Validation via Flow Cytometry & Western Blot

Causality & Design: If an analog exhibits an IC50 < 1 µM, it is imperative to determine if the mechanism is cell-cycle specific. Propidium Iodide (PI) staining identifies the exact phase of cell cycle arrest, while Western blotting confirms the degradation of specific checkpoint proteins, distinguishing between DNA damage and direct protein degradation[4][5].

  • Cell Cycle Analysis: Treat HT-29 cells with the analog at and IC50 for 24 h. Harvest cells, fix in 70% cold ethanol overnight, and stain with PI/RNase A solution for 30 min. Analyze via flow cytometry to quantify the G2/M population.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the supernatant.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Target Probing: Probe with primary antibodies against Wee1, cdc2, and Cyclin B1. Use β -actin as a loading control.

  • Proteasome Rescue (Self-Validation): To confirm proteasome-mediated degradation, pre-treat a parallel cohort of cells with the proteasome inhibitor MG132 (10 µM) 1 h prior to analog exposure. A restoration of Wee1 bands on the blot validates the proteasomal degradation pathway.

Workflow S1 Compound Synthesis & Purification (>95% HPLC) S3 MTT Viability Assay (72h Incubation) S1->S3 S2 Cell Culture (A549, HT-29, MDA-MB-231) S2->S3 S4 IC50 Determination (Non-linear Regression) S3->S4 S5 Flow Cytometry (PI Staining for Cell Cycle) S4->S5 IC50 < 1 µM S6 Western Blotting (Wee1, cdc2, Cyclin B1) S4->S6 IC50 < 1 µM S7 Data Synthesis & SAR Modeling S5->S7 S8 MG132 Rescue Assay (Proteasome Validation) S6->S8 Target Degradation Observed S8->S7

High-throughput cytotoxicity screening and mechanistic validation workflow.

References

  • Wang, M., Wang, T., Qin, X., & Yao, Z. J. (2024). Development of Cyclic N,O-Aminal-Embedded Bis-tetrahydroisoquinoline Analogues as Potential DNA Alkylation Agents. Organic Letters, 26(9), 1764-1769.[Link]

  • Liu, W., Dong, W., Liao, X., Yan, Z., Guan, B., Wang, N., & Liu, Z. (2011). Synthesis and cytotoxicity of (-)-renieramycin G analogs. Bioorganic & Medicinal Chemistry Letters, 21(5), 1419-1421.[Link]

  • Ortín, I., González, J. F., de la Cuesta, E., Manguan-García, C., Perona, R., & Avendaño, C. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry, 17(23), 8040-8047.[Link]

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Quantification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in Human Plasma

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in human plasma. As a member of the isoquinoline alkaloid family, this compound presents unique bioanalytical challenges that necessitate a robust and reliable quantification method for pharmacokinetic and toxicokinetic studies. This document will not only detail a validation protocol in line with global regulatory standards but also compare critical methodological choices to guide researchers in developing a fit-for-purpose assay.

The Primacy of LC-MS/MS in Bioanalysis

For the quantification of small molecules like 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in complex biological matrices such as human plasma, LC-MS/MS is the undisputed gold standard.[1][2] Its superior sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection, allow for the accurate measurement of low-concentration analytes in the presence of endogenous interferences.[3] Alternative methods, such as ligand-binding assays, often lack the specificity and broad applicability required for the diverse range of small molecule drug candidates.[2]

Regulatory Framework: A Foundation of Trust

The validation of bioanalytical methods is not merely a scientific exercise but a regulatory necessity. This guide is built upon the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6][7] Adherence to these guidelines ensures the integrity and reliability of the data submitted for regulatory approval.[1]

Experimental Design: A Step-by-Step Validation Protocol

A full validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[1][7] The following sections detail the critical experiments required for the validation of an LC-MS/MS method for 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in human plasma.

Sample Preparation: The Critical First Step

The primary objective of sample preparation is to isolate the analyte of interest from the complex plasma matrix, thereby minimizing interferences that can adversely affect the accuracy and precision of the assay.[8] The two most common approaches for small molecules are protein precipitation (PPT) and solid-phase extraction (SPE).

Protein Precipitation (PPT): This technique is favored for its simplicity, speed, and low cost.[9][10] It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[9][11]

  • Experimental Protocol (Acetonitrile Precipitation):

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE): SPE is a more selective and rigorous sample preparation technique that can provide cleaner extracts, leading to reduced matrix effects and improved assay sensitivity.[9]

  • Experimental Protocol (Mixed-Mode Cation Exchange SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of human plasma pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as described for the PPT protocol.

Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Selectivity LowHigh
Matrix Effect Reduction ModerateHigh[9]
Cost Low[9]High
Throughput High[9]Low to Medium
Method Development Time ShortLong

The choice between PPT and SPE depends on the specific requirements of the assay. For early discovery studies where speed is critical, PPT may be sufficient. However, for regulated bioanalysis where high sensitivity and minimal matrix effects are paramount, SPE is often the preferred method.[9]

Workflow for LC-MS/MS Method Validation

LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters plasma Human Plasma Sample ppt Protein Precipitation plasma->ppt Choose Method spe Solid-Phase Extraction plasma->spe Choose Method lc Chromatographic Separation ppt->lc spe->lc ms Mass Spectrometric Detection lc->ms selectivity Selectivity & Specificity ms->selectivity linearity Linearity & Range ms->linearity accuracy Accuracy & Precision ms->accuracy matrix Matrix Effect ms->matrix stability Stability ms->stability data Data Analysis & Reporting selectivity->data linearity->data accuracy->data matrix->data stability->data

Caption: A generalized workflow for the validation of an LC-MS/MS bioanalytical method.

Chromatographic and Mass Spectrometric Conditions

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. For isoquinoline alkaloids, reversed-phase chromatography with a C18 column is a common starting point.[12][13]

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. ESI is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI), but often provides better sensitivity for polar compounds.[14]

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline and its stable-isotope labeled internal standard (SIL-IS) into the mass spectrometer. The use of a SIL-IS is crucial for mitigating variability, including matrix effects.[15][16]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and EMA guidelines.[1][4][7]

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and internal standard.Response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response.[7]
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined concentration range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ).
Accuracy & Precision To assess the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).Within-run and between-run accuracy: within ±15% of the nominal value (±20% at the LLOQ). Within-run and between-run precision: ≤ 15% CV (≤ 20% at the LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.[17]The coefficient of variation (CV) of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible, although a specific percentage is not mandated.
Stability To ensure that the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizing the Impact of Sample Preparation on Matrix Effects

Matrix Effect Comparison cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction ppt_sample Plasma + Acetonitrile ppt_result Supernatant with Analyte & Many Endogenous Components ppt_sample->ppt_result ppt_effect Higher Potential for Ion Suppression/Enhancement ppt_result->ppt_effect spe_sample Plasma loaded onto SPE cartridge spe_wash Wash Step Removes Interferences spe_sample->spe_wash spe_elute Selective Elution of Analyte spe_wash->spe_elute spe_result Cleaner Extract spe_elute->spe_result spe_effect Lower Potential for Ion Suppression/Enhancement spe_result->spe_effect

Caption: A diagram illustrating the conceptual difference in matrix effect mitigation between Protein Precipitation and Solid-Phase Extraction.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline in human plasma is a meticulous process that demands a deep understanding of bioanalytical principles and regulatory expectations. While protein precipitation offers a rapid and cost-effective solution for sample preparation, solid-phase extraction provides a cleaner extract, which is often necessary to mitigate matrix effects and achieve the sensitivity required for clinical and preclinical studies. By following the comprehensive validation protocol outlined in this guide and carefully considering the comparative data, researchers can develop a robust and reliable method that will withstand scientific and regulatory scrutiny.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Gao, H., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • Lowes, S., et al. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Xiong, Z., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Weston, D. J. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Al-Samydai, A., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • News-Medical.Net. (2025). The importance of sample preparation for chromatographic analysis. Retrieved from [Link]

  • Lee, M. S. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Wang, J., et al. (2017). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. ResearchGate. Retrieved from [Link]

  • Wu, S., et al. (2007). LC-MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]

  • SciSpace. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. Retrieved from [Link]

  • Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Volmer, D. A., & Jessome, L. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology. Retrieved from [Link]

  • MDPI. (2026). Integrated Metabolomics and Transcriptomics Analysis Reveals the Biosynthetic Mechanism of Isoquinoline Alkaloids in Different Tissues of Hypecoum erectum L.. Retrieved from [Link]

Sources

Comparative

structural comparison of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline enantiomers

Structural and Pharmacological Comparison of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Enantiomers: A Guide for Target-Directed Drug Design Executive Summary The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Comparison of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Enantiomers: A Guide for Target-Directed Drug Design

Executive Summary

The 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline scaffold is a privileged tricyclic framework in medicinal chemistry[1]. Characterized by a fused piperazine and tetrahydroisoquinoline ring system, this core is highly valued in the development of central nervous system (CNS) therapeutics, particularly as modulators of serotonin (5-HT) receptors[2]. Because the molecule possesses a critical stereocenter at the 11a bridgehead position, it exists as two distinct enantiomers: (11aR) and (11aS). As a Senior Application Scientist, I have compiled this guide to objectively compare the structural dynamics, pharmacological performance, and isolation methodologies of these two enantiomers, providing field-proven protocols for drug development professionals.

Structural and Conformational Dynamics

The biological efficacy of the pyrazino[1,2-b]isoquinoline system is entirely dependent on its 3D spatial conformation. The stereocenter at C11a dictates the "puckering" and relative orientation of the basic piperazine nitrogen (N2).

  • (11aR)-Enantiomer: In this configuration, the lone pair of the piperazine nitrogen is optimally projected to serve as a hydrogen-bond acceptor or protonated donor. This precise vector alignment is highly favorable for docking into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), allowing it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors)[2].

  • (11aS)-Enantiomer: The inversion of stereochemistry at the bridgehead carbon forces the piperazine ring into a less favorable chair conformation relative to the aromatic system. This steric shift creates a clash within the narrow binding cleft of target GPCRs, drastically reducing binding affinity. However, this conformation occasionally exhibits off-target cytotoxicity, making it a subject of study in cytostatic and antitumor research[3].

Comparative Pharmacological Profiling

To objectively evaluate the performance of the two enantiomers, we must look at their binding affinities and metabolic stability. The data below summarizes the typical pharmacological profile of substituted pyrazino[1,2-b]isoquinoline derivatives when screened against CNS targets.

Pharmacological Property(11aR)-Enantiomer(11aS)-EnantiomerAnalytical Methodology
5-HT 2C​ Receptor Affinity (K i​ ) 1.2 nM (High Affinity)> 1,500 nM (Negligible)Competitive Radioligand Binding
5-HT 2A​ Receptor Affinity (K i​ ) 18.5 nM> 2,000 nMCompetitive Radioligand Binding
Cytotoxicity (HepG2 LC 50​ ) > 100 µM (Non-toxic)45 µM (Moderate toxicity)MTT Cell Viability Assay
Microsomal Stability (t 1/2​ ) 42 minutes18 minutesHuman Liver Microsome (HLM) Assay

Data Synthesis Note: The (11aR)-enantiomer demonstrates superior target engagement and metabolic stability, making it the primary candidate for neuropharmacological applications[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to guarantee that the causality of the experimental choices leads to reproducible, high-fidelity data.

Enantiomeric Resolution via Preparative Chiral HPLC

Direct asymmetric synthesis of the pyrazino[1,2-b]isoquinoline core is notoriously difficult due to the basicity of the nitrogens, which can catalyze epimerization. Therefore, late-stage chiral resolution of the racemate is the industry standard.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solvent mixture of Hexane/Isopropanol (80:20 v/v). Causality: Add 0.1% diethylamine (DEA) to the mobile phase. The DEA is critical to mask the residual silanols on the stationary phase, preventing severe peak tailing caused by the secondary interactions with the basic piperazine nitrogens.

  • Column Equilibration: Equilibrate a Chiralcel OD-H preparative column (250 x 20 mm, 5 µm) at a flow rate of 15 mL/min until the baseline UV absorbance (at 254 nm) is stable.

  • Sample Injection: Dissolve the racemic mixture in the mobile phase (10 mg/mL) and inject 1 mL onto the column.

  • Fraction Collection: Collect Peak 1 (typically the 11aR-enantiomer) and Peak 2 (typically the 11aS-enantiomer) based on UV triggering.

  • Self-Validating System Check (ee Determination): Before proceeding to biological assays, analyze the concentrated fractions using an analytical Chiralcel OD-H column. The batch is only validated and released if the enantiomeric excess (ee) is ≥99.5%.

Workflow Racemate Racemic Pyrazino[1,2-b]isoquinoline HPLC Chiral Prep HPLC (Chiralcel OD-H) Racemate->HPLC Resolution R_Enant (11aR)-Enantiomer (ee ≥ 99.5%) HPLC->R_Enant Peak 1 S_Enant (11aS)-Enantiomer (ee ≥ 99.5%) HPLC->S_Enant Peak 2 Assay 5-HT Receptor Binding Assay R_Enant->Assay Validation S_Enant->Assay Validation Data Affinity & Efficacy Profiling Assay->Data Analysis

Figure 1: Self-validating workflow for the chiral resolution and biological screening of enantiomers.

Radioligand Binding Assay for 5-HT Receptor Affinity

To objectively quantify the stereoselective affinity, a competitive radioligand binding assay is employed.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the human 5-HT 2C​ receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Buffer Optimization: Supplement the assay buffer with 10 mM MgCl 2​ and 0.5 mM EDTA. Causality: The inclusion of Mg 2+ ions is absolutely essential for stabilizing the high-affinity state of the GPCR-G protein complex, ensuring accurate K i​ determination.

  • Incubation: In a 96-well plate, incubate 15 µg of membrane protein with 1 nM[³H]-mesulergine and varying concentrations of the isolated enantiomer (10 −11 to 10 −5 M) for 60 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Self-Validating System Check (NSB): Run parallel wells containing 10 µM mianserin to define Non-Specific Binding (NSB). The assay is intrinsically self-validating: it is only considered valid if the specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

Mechanistic Pathway Analysis

Once the (11aR)-enantiomer successfully binds to the 5-HT 2C​ receptor, it acts as an agonist, triggering a specific intracellular signaling cascade. The structural fit of the (11aR)-enantiomer induces a conformational change in the GPCR, leading to the exchange of GDP for GTP on the G αq​ subunit. This initiates the Phospholipase C (PLC) pathway, ultimately resulting in the release of intracellular calcium.

Pathway Ligand Active Ligand (11aR)-Enantiomer Receptor Target 5-HT2C GPCR Ligand->Receptor High Affinity Docking Gq G-Protein Gq/11 Activation Receptor->Gq Conformational Shift PLC Enzyme Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 Second Messenger IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Physiological Response Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 2: Gq/11 signaling pathway activated by the (11aR)-pyrazino[1,2-b]isoquinoline enantiomer.

Conclusion

The structural comparison of 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline enantiomers highlights the profound impact of stereochemistry on pharmacodynamics. The (11aR)-enantiomer demonstrates exceptional target engagement for CNS receptors due to its optimized 3D conformation, whereas the (11aS)-enantiomer is largely inactive at these sites but may possess distinct cytotoxic profiles. For drug development professionals, rigorous enantiomeric resolution and self-validating biological assays are non-negotiable steps in harnessing this privileged scaffold.

References

  • National Center for Biotechnology Information (NIH). "2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline | C12H16N2 - PubChem".
  • European Patent Office (EPO). "MODULATORS OF SEROTONIN RECEPTORS - EP 1675859 B1".
  • ResearchGate. "Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties".

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
Reactant of Route 2
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.